CCG-232601
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-5,5-difluoro-1-(3-pyridin-4-ylbenzoyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF2N3O2/c25-20-4-6-21(7-5-20)29-22(31)19-13-24(26,27)15-30(14-19)23(32)18-3-1-2-17(12-18)16-8-10-28-11-9-16/h1-12,19H,13-15H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJLDLGLVZUENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of CCG-232601
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCG-232601 is a novel small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of cellular processes, including fibroblast activation and gene transcription, which are central to the progression of fibrotic diseases. Dysregulation of this pathway is implicated in various pathological conditions, making it a promising target for therapeutic intervention. This compound has demonstrated potential as an antifibrotic agent by effectively attenuating the development of dermal fibrosis in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling, quantitative data from key experiments, detailed experimental protocols, and visualizations of the signaling pathways involved.
Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway
The primary mechanism of action of this compound involves the disruption of the RhoA-mediated transcriptional signaling cascade. Extracellular profibrotic stimuli typically activate RhoA, a small GTPase, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[1] This process is crucial for the release of MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional coactivator, binding to SRF to initiate the transcription of target genes involved in fibrosis, such as those encoding for components of the extracellular matrix.[1]
This compound intervenes in this pathway, although its direct molecular target is still under investigation.[2][3][4] However, its functional effect is the inhibition of SRF-mediated transcriptional activity.[2][3] Studies have shown that this compound leads to a reduction in the expression of fibrotic markers.[1]
Recent research has also shed light on the broader effects of this compound, indicating that it can regulate mitochondrial function.[2][3] Treatment with this compound has been shown to repress oxidative phosphorylation and increase glycolysis, suggesting a compensatory metabolic mechanism.[2][3] Furthermore, the compound induces oxidative stress by inhibiting all complexes of the mitochondrial electron transport chain.[2][3] An interesting finding is the hyperacetylation of histones H4K12 and H4K16 upon treatment with this compound, which points towards an epigenetic regulatory role.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and properties of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 Value | Reference |
| SRE Luciferase Reporter Assay | HEK293T | 0.55 µM | [4][5] |
| Cytotoxicity Assay | WI-38 | 14.2 µM | [3][5] |
| Cytotoxicity Assay | C2C12 | 12.9 µM | [3][5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Outcome | Reference |
| Bleomycin-induced dermal fibrosis in mice | 50 mg/kg, oral | Attenuated development of dermal fibrosis | [1][6] |
Key Signaling Pathway
The diagram below illustrates the Rho/MRTF/SRF signaling pathway and the proposed point of intervention for this compound.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
SRE Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the SRF.
Objective: To determine the inhibitory effect of this compound on SRF-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. The cells are then co-transfected with a luciferase reporter plasmid containing the Serum Response Element (SRE) promoter and a constitutively active RhoA mutant to stimulate the pathway.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.
-
Luciferase Activity Measurement: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of SRE-driven transcription.
-
Data Analysis: The luciferase activity in compound-treated cells is normalized to that of the vehicle-treated cells to determine the percent inhibition. IC50 values are calculated from the dose-response curves.
Western Blot Analysis
Western blotting is employed to assess the protein expression levels of key components of the signaling pathway.
Objective: To investigate the effect of this compound on the expression of proteins in the Rho/MRTF/SRF pathway and markers of fibrosis.
Methodology:
-
Cell Lysis: Human dermal fibroblasts or other relevant cell types are treated with this compound. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., RhoA, MRTF-A, SRF, α-SMA, Collagen I). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the in vitro effects of this compound.
Conclusion
This compound is a promising therapeutic candidate that targets the Rho/MRTF/SRF signaling pathway, a key driver of fibrosis. Its ability to inhibit this pathway, coupled with its effects on mitochondrial function and epigenetic regulation, highlights its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and related compounds as antifibrotic therapies. Future investigations should focus on elucidating the direct molecular target of this compound to further refine our understanding of its mechanism and to aid in the development of more potent and selective inhibitors.
References
- 1. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review Reports - Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function | MDPI [mdpi.com]
- 6. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CCG-232601, a Potent Inhibitor of the Rho/MRTF/SRF Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-232601 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. Developed as a second-generation compound, it demonstrates improved metabolic stability and solubility over its predecessors. This inhibitor has shown significant efficacy in preclinical models of fibrotic diseases, particularly in attenuating bleomycin-induced dermal fibrosis. Its mechanism of action involves the disruption of the transcriptional activity of the MRTF/SRF complex, a key regulator of cellular processes such as cytoskeletal dynamics and extracellular matrix deposition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.
Introduction to the Rho/MRTF/SRF Pathway and this compound
The Rho/MRTF/SRF signaling cascade is a critical pathway that translates extracellular cues into changes in gene expression, primarily those involved in cytoskeletal organization and cell motility.[1] Dysregulation of this pathway is implicated in various pathologies, including fibrosis and cancer metastasis.[1][2] The pathway is initiated by the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional co-activator for SRF, driving the expression of target genes containing the serum response element (SRE) in their promoters.[1][3]
This compound is an analog of CCG-203971, optimized for improved pharmacokinetic properties.[4][5] It was developed to overcome the limitations of earlier inhibitors, such as poor metabolic stability and solubility, making it a more suitable candidate for in vivo studies and potential therapeutic development.[4][5]
Mechanism of Action
This compound functions by inhibiting the transcriptional activity of the MRTF/SRF complex.[6] While the precise molecular target is still under investigation, evidence suggests that this class of compounds may interact with Pirin, an iron-dependent nuclear protein that acts as a cofactor for transcription. By disrupting the function of this complex, this compound effectively downregulates the expression of SRF target genes, such as α-smooth muscle actin (α-SMA), which is a hallmark of myofibroblast differentiation and fibrosis.[7]
Physicochemical and Pharmacokinetic Properties
This compound is chemically known as N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide.[4][8] It was designed to have improved metabolic stability and aqueous solubility compared to its parent compound, CCG-203971.[4][5]
| Property | Value | Reference |
| Molecular Formula | C24H20ClF2N3O2 | [6][8] |
| Molecular Weight | 455.88 g/mol | [6][8] |
| CAS Number | 1922099-21-5 | [6] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO | [4] |
| Metabolic Stability (Mouse Liver Microsomes) | Significantly improved over CCG-203971 | [3][4] |
Quantitative Biological Data
This compound has been evaluated in various in vitro assays to determine its potency and efficacy in inhibiting the Rho/MRTF/SRF pathway.
| Assay | Cell Line | IC50 (µM) | Reference |
| SRE Luciferase Reporter Assay | HEK293T | 0.55 | [9] |
| MTS Cell Viability Assay | WI-38 | 14.2 ± 2.57 | [9] |
| MTS Cell Viability Assay | C2C12 | 12.9 ± 2.84 | [9] |
Experimental Protocols
SRE Luciferase Reporter Assay
This assay is used to quantify the activity of the MRTF/SRF transcriptional complex.
Protocol:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in a 96-well plate and co-transfected with a firefly luciferase reporter plasmid containing multiple SRE sites and a Renilla luciferase control plasmid for normalization.
-
Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells are incubated for an additional 6-8 hours to allow for changes in reporter gene expression.[10][11]
-
Lysis and Luminescence Reading: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.[10][11]
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The IC50 value is calculated from the dose-response curve.
Bleomycin-Induced Dermal Fibrosis Mouse Model
This in vivo model is used to assess the anti-fibrotic efficacy of this compound.
Protocol:
-
Animals: C57BL/6 mice are typically used for this model.
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin (e.g., 100 µg in 100 µL of PBS) into a shaved area on the back for 14 to 28 days.[5]
-
Treatment: this compound is administered daily by oral gavage at a dose of 50 mg/kg.[6] A vehicle control group receives the formulation excipient.
-
Assessment of Fibrosis:
-
Dermal Thickness: Skin samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). Dermal thickness is measured from the epidermal-dermal junction to the dermal-fat junction.
-
Collagen Content: Skin samples are hydrolyzed, and the hydroxyproline (B1673980) content is quantified using a colorimetric assay, which is a direct measure of collagen content.
-
Mouse Liver Microsomal Stability Assay
This in vitro assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
Protocol:
-
Incubation: this compound (typically at 1 µM) is incubated with pooled mouse liver microsomes in the presence of an NADPH-regenerating system at 37°C.[1]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[12]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]
-
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Summary and Future Directions
This compound is a promising preclinical candidate for the treatment of fibrotic diseases. Its improved pharmacokinetic profile and demonstrated in vivo efficacy make it a valuable tool for studying the role of the Rho/MRTF/SRF pathway in disease and a potential starting point for further drug development. Future research should focus on elucidating its precise molecular target, expanding its evaluation in other models of fibrosis, and conducting comprehensive toxicology studies to assess its safety profile for potential clinical translation.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Actin alpha 2, smooth muscle, a transforming growth factor-β1-induced factor, regulates collagen production in human periodontal ligament cells via Smad2/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide | 1922099-21-5 | XBD09921 [biosynth.com]
- 5. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
CCG-232601: A Technical Guide for Researchers in Systemic Scleroderma and Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical research on CCG-232601, a potent and orally active inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. Systemic scleroderma is a complex autoimmune disease characterized by widespread fibrosis of the skin and internal organs, for which effective therapies are urgently needed. This compound has emerged as a promising therapeutic candidate by targeting the fundamental mechanisms of fibroblast activation and tissue fibrosis.
Core Concepts: The Rho/MRTF/SRF Pathway in Fibrosis
The transition of fibroblasts into contractile, matrix-producing myofibroblasts is a hallmark of fibrosis. This process is significantly driven by the Rho/MRTF/SRF signaling cascade. Extracellular profibrotic signals activate the small GTPase RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This shift in actin dynamics releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a potent transcriptional coactivator for SRF, driving the expression of key profibrotic genes, including those encoding for alpha-smooth muscle actin (α-SMA), connective tissue growth factor (CTGF), and type I collagen.[1]
This compound: A Novel Inhibitor
This compound is a small molecule inhibitor designed to disrupt the MRTF/SRF-mediated gene transcription.[2] It was developed through the pharmacokinetic optimization of a parent compound, CCG-203971, to improve metabolic stability and solubility, resulting in over a 10-fold increase in plasma exposure in mice.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and its precursor, CCG-203971.
Table 1: In Vitro Potency of Rho/MRTF/SRF Pathway Inhibitors
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | SRE.L Luciferase Assay | HEK293T | 0.55 µM | [2][5] |
| CCG-203971 | SRE.L Luciferase Assay | HEK293T | 0.64 µM | |
| This compound | Cytotoxicity (MTS Assay) | WI-38 (human lung fibroblasts) | 14.2 ± 2.57 µM | |
| CCG-203971 | Cytotoxicity (MTS Assay) | WI-38 (human lung fibroblasts) | 12.0 ± 3.99 µM | |
| This compound | Cytotoxicity (MTS Assay) | C2C12 (mouse myoblasts) | 12.9 ± 2.84 µM | |
| CCG-203971 | Cytotoxicity (MTS Assay) | C2C12 (mouse myoblasts) | 10.9 ± 3.52 µM | |
| CCG-203971 | Inhibition of CTGF, ACTA2, COL1α1 mRNA | SSc Dermal Fibroblasts | ~10 µM | [6] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Bleomycin-Induced Dermal Fibrosis (Mouse) | 50 mg/kg, oral, daily for 14 days | Inhibited the development of dermal fibrosis. | [2][3][4] |
| CCG-203971 | Bleomycin-Induced Dermal Fibrosis (Mouse) | 200 mg/kg, intraperitoneal | Comparable efficacy to this compound at a 4-fold higher dose. | [3][4] |
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is a primary method for quantifying the activity of the MRTF/SRF pathway and assessing the potency of its inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on SRF-mediated gene transcription.
Materials:
-
HEK293T cells
-
SRE-luciferase reporter plasmid (containing multiple SRE sites upstream of a luciferase gene)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Serially dilute the test compound to the desired concentrations. Replace the cell culture medium with a medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce the MRTF/SRF pathway. This can be done by adding a stimulating agent such as serum or lysophosphatidic acid (LPA).
-
Incubation: Incubate the cells with the compound and stimulus for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Bleomycin-Induced Dermal Fibrosis Mouse Model
This is a widely used in vivo model to simulate the fibrotic conditions of scleroderma and evaluate the efficacy of anti-fibrotic drug candidates.
Objective: To assess the ability of a test compound to prevent or reduce the development of dermal fibrosis in mice.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Bleomycin (B88199) sulfate, dissolved in sterile saline
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control for the test compound
-
Calipers for measuring skin thickness
-
Hydroxyproline (B1673980) assay kit
-
Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222) and eosin (B541160), Masson's trichrome stain)
Protocol:
-
Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of a 1 mg/mL solution) into a defined area on the shaved back of the mice for a period of 14 to 28 days. A control group should receive saline injections.
-
Compound Administration: Administer the test compound (e.g., 50 mg/kg this compound) or vehicle control orally to the mice daily, starting from the first day of bleomycin injections.
-
Monitoring: Monitor the mice daily for any signs of distress. Measure skin thickness at the injection site at regular intervals using calipers.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin biopsies from the injection site.
-
Histological Analysis: Fix a portion of the skin biopsy in formalin, embed in paraffin, and section for staining with hematoxylin and eosin (to assess inflammation and cellular infiltration) and Masson's trichrome (to visualize and quantify collagen deposition and dermal thickness).
-
Hydroxyproline Assay: Use another portion of the skin biopsy to measure the hydroxyproline content, which is a quantitative measure of collagen content.
-
Data Analysis: Compare the dermal thickness, collagen deposition (from histology), and hydroxyproline content between the different treatment groups (saline, bleomycin + vehicle, bleomycin + test compound) using appropriate statistical tests.
Visualizations
Signaling Pathway Diagram
Caption: The Rho/MRTF/SRF signaling pathway in fibrosis and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for the discovery and preclinical development of MRTF/SRF inhibitors.
References
The Antifibrotic Potential of CCG-232601: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, are a leading cause of morbidity and mortality worldwide with limited effective therapies. A key signaling cascade implicated in the pathogenesis of fibrosis is the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway, which governs the differentiation of fibroblasts into profibrotic myofibroblasts. CCG-232601 is a second-generation small molecule inhibitor of this pathway, optimized for improved metabolic stability and solubility. Preclinical evidence demonstrates its efficacy in attenuating fibrosis, positioning it as a promising therapeutic candidate. This document provides a detailed technical guide on the antifibrotic properties of this compound, its mechanism of action, supporting quantitative data, and the experimental protocols used for its validation.
Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Signaling Pathway
The primary antifibrotic activity of this compound stems from its inhibition of the Rho/MRTF/SRF signaling pathway. This pathway is a central regulator of gene expression programs that lead to myofibroblast activation and matrix deposition.
Signaling Cascade Overview:
-
Activation: Profibrotic stimuli, such as Transforming Growth Factor-beta (TGF-β) or mechanical stress, activate the small GTPase RhoA.
-
Actin Polymerization: Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), altering the cytoskeleton.
-
MRTF-A Release: In quiescent cells, MRTF-A is sequestered in the cytoplasm through a repressive interaction with G-actin. The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, leads to the release of MRTF-A.
-
Nuclear Translocation: Freed from G-actin, MRTF-A translocates to the nucleus.
-
Transcriptional Activation: In the nucleus, MRTF-A forms a complex with the Serum Response Factor (SRF), a MADS-box transcription factor. This complex binds to Serum Response Elements (SREs) in the promoter regions of target genes.
-
Profibrotic Gene Expression: The MRTF-A/SRF complex drives the transcription of key fibrotic genes, including ACTA2 (encoding α-smooth muscle actin, α-SMA), and collagen genes (e.g., COL1A1), leading to myofibroblast differentiation and excessive matrix production.[1][2]
This compound disrupts this transcriptional signaling cascade, preventing the expression of these profibrotic genes. While the precise molecular target is still under investigation, evidence suggests that the series of compounds to which this compound belongs may interact with pirin, an iron-dependent nuclear protein that can modulate transcription.
Quantitative Data Summary
The antifibrotic potential of this compound has been quantified through various in vitro and in vivo assays. The data highlights its potency and improved characteristics over earlier-generation inhibitors.
| Assay Type | Model System | Parameter | Result | Reference |
| Pathway Inhibition | SRE-Luciferase Reporter Assay (HEK293T cells) | IC₅₀ | 0.55 µM | [3] |
| Cytotoxicity | WI-38 Human Lung Fibroblasts | IC₅₀ | 14.2 ± 2.57 µM | [4] |
| In Vivo Efficacy | Bleomycin-Induced Dermal Fibrosis (Mouse Model) | Effective Dose | 50 mg/kg (Oral) | [5] |
| Pharmacokinetics | Mouse Model | Plasma Exposure | >10-fold increase vs. parent compound (CCG-203971) | [5] |
Preclinical In Vivo Evaluation
The primary preclinical model used to evaluate the antifibrotic efficacy of this compound is the bleomycin-induced dermal fibrosis model, which recapitulates key aspects of scleroderma.
In this model, oral administration of this compound at 50 mg/kg was shown to significantly inhibit the development of dermal fibrosis.[5] This effect was comparable to that of its parent compound, CCG-203971, which required a four-fold higher dose delivered intraperitoneally.[5] The primary endpoints for this model include measuring the reduction in skin thickness and quantifying collagen deposition.
Detailed Experimental Protocols
Bleomycin-Induced Dermal Fibrosis Mouse Model
This protocol is a standard method for inducing skin fibrosis to test antifibrotic agents.[5][6][7]
-
Animals: 8-week-old male C57BL/6 mice are used.
-
Induction Agent: Bleomycin sulfate (B86663) dissolved in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.
-
Procedure:
-
The backs of the mice are shaved.
-
For 4 weeks, mice receive a daily subcutaneous injection of 100 µL of bleomycin solution (or PBS for the control group) into a defined area on the back.
-
Concurrently, mice are treated daily via oral gavage with either vehicle control or this compound (50 mg/kg).
-
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and the affected skin is excised.
-
One portion of the skin is fixed in 10% neutral buffered formalin for histological analysis.
-
Another portion is snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.
-
Measurement of Dermal Thickness and Collagen Deposition
Histological analysis provides a visual and quantitative assessment of fibrosis.[8]
-
Staining: Formalin-fixed, paraffin-embedded skin sections (5-6 µm thick) are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen fibers (which stain blue).
-
Dermal Thickness: Using calibrated imaging software, the dermal thickness is measured from the epidermal-dermal junction to the junction between the dermis and the subcutaneous fat layer. At least five measurements are taken from distinct fields for each sample.
-
Collagen Quantification: The fibrotic area, as indicated by blue staining in Masson's Trichrome sections, is quantified as a percentage of the total dermal area using image analysis software.
Hydroxyproline Assay for Total Collagen Content
This biochemical assay provides a quantitative measure of total collagen in a tissue sample by measuring the amount of the amino acid hydroxyproline, which is nearly exclusive to collagen.[9][10][11]
-
Sample Preparation (Acid Hydrolysis):
-
A pre-weighed portion of frozen skin tissue (~10 mg) is placed in a pressure-tight vial.
-
100 µL of water and 100 µL of concentrated Hydrochloric Acid (~12 M) are added.
-
The vial is tightly capped and heated at 120°C for 3 hours to hydrolyze the tissue into individual amino acids.
-
The hydrolysate is cooled, and any particulate matter is pelleted by centrifugation. The supernatant is collected.
-
-
Colorimetric Reaction:
-
10-50 µL of the hydrolysate supernatant or hydroxyproline standards are added to a 96-well plate. Samples are evaporated to dryness to remove residual HCl.
-
100 µL of a Chloramine-T/Oxidation Buffer mixture is added to each well to oxidize the hydroxyproline. The plate is incubated for 5-20 minutes at room temperature.
-
100 µL of DMAB (Ehrlich's) reagent is added. This reagent reacts with the oxidized hydroxyproline to form a chromophore.
-
The plate is incubated at 60-65°C for 45-90 minutes to allow for color development.
-
-
Detection: The absorbance is measured at 560 nm using a microplate reader. The hydroxyproline content is calculated against the standard curve and normalized to the initial tissue weight.
SRE-Luciferase Reporter Assay
This cell-based assay is used to quantify the activity of the MRTF/SRF transcriptional pathway.[3][12][13]
-
Principle: HEK293T cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Serum Response Elements (SREs). Activation of the endogenous MRTF/SRF pathway drives luciferase expression, which can be measured as light output.
-
Procedure:
-
HEK293T cells are seeded in 96-well plates.
-
Cells are transfected with the SRE-luciferase reporter plasmid. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
After 24 hours, the medium is replaced with a low-serum medium to establish a baseline.
-
Cells are pre-treated with various concentrations of this compound or vehicle for 1 hour.
-
The MRTF/SRF pathway is then stimulated (e.g., with serum, LPA, or by overexpressing a constitutively active G-protein like Gα12).
-
After a 6-16 hour incubation, cells are lysed, and a luciferase substrate is added.
-
Luminescence is measured using a luminometer. The SRE-luciferase signal is normalized to the control reporter signal. The IC₅₀ value is calculated from the dose-response curve.
-
Conclusion
This compound is a potent, orally available inhibitor of the profibrotic Rho/MRTF/SRF pathway. It demonstrates significant antifibrotic activity in validated preclinical models of dermal fibrosis. Its improved pharmacokinetic profile over earlier compounds makes it a compelling candidate for further development as a therapeutic for scleroderma and other fibrotic diseases. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other MRTF/SRF pathway inhibitors.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. researchgate.net [researchgate.net]
- 8. The compound LG283 inhibits bleomycin-induced skin fibrosis via antagonizing TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quickzyme.com [quickzyme.com]
- 10. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 11. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. abeomics.com [abeomics.com]
An In-depth Technical Guide to CCG-232601: A Potent Inhibitor of the Rho/MRTF/SRF Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-232601 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] Developed as a potential therapeutic for fibrotic diseases, this compound has demonstrated efficacy in preclinical models of systemic scleroderma by attenuating fibrosis.[3][4][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a visual representation of the targeted signaling pathway to facilitate further research and development.
Molecular Structure and Properties
This compound, also referred to as compound 8f in some literature, is a derivative of a novel class of inhibitors targeting the Rho-mediated gene transcription pathway.[3] Its chemical structure and properties are summarized below.
Chemical Structure
IUPAC Name: N-(4-chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide[6]
SMILES: O=C(C1CN(C(C2=CC=CC(C3=CC=NC=C3)=C2)=O)CC(F)(F)C1)NC4=CC=C(Cl)C=C4[1]
CAS Number: 1922099-21-5[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C24H20ClF2N3O2 | [6] |
| Molecular Weight | 455.88 g/mol | [1][6] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 40 mg/mL (87.74 mM) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the Rho/MRTF/SRF transcriptional pathway, a critical signaling cascade involved in fibroblast activation and fibrosis.[1][2]
Signaling Pathway
The Rho/MRTF/SRF pathway is a key regulator of gene expression in response to changes in the actin cytoskeleton. The pathway is initiated by the activation of Rho GTPases, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, leading to the transcription of target genes involved in cell motility, adhesion, and the production of extracellular matrix components.
In Vitro Activity
This compound has been shown to inhibit Serum Response Element (SRE) luciferase activity with high potency. A summary of its in vitro activity is provided in Table 2.
| Assay | Cell Line | IC50 | Reference |
| SRE.L activity | HEK293T | 0.55 µM | [1][6] |
In Vivo Efficacy
The anti-fibrotic potential of this compound has been evaluated in a preclinical mouse model of bleomycin-induced dermal fibrosis.
Bleomycin-Induced Dermal Fibrosis Model
Oral administration of this compound has been shown to significantly inhibit the development of dermal fibrosis in mice.[4][5]
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Bleomycin-induced dermal fibrosis in mice | Oral gavage | 50 mg/kg/day for 14 days | Inhibition of skin fibrosis | [1][2][4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.
SRE-Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on the Rho/MRTF/SRF signaling pathway.
Protocol Details:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a Serum Response Element (SRE)-driven firefly luciferase reporter plasmid and a plasmid encoding a constitutively active form of RhoA. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.[7][8]
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Bleomycin-Induced Dermal Fibrosis in Mice
This in vivo model is used to assess the anti-fibrotic efficacy of this compound.
Protocol Details:
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Induction of Fibrosis: Anesthetize the mice and shave a small area on their backs. Administer daily subcutaneous injections of bleomycin (B88199) (e.g., 100 µL of a 1 mg/mL solution) into the shaved area for 14-28 days. Control mice receive subcutaneous injections of saline.[9]
-
Treatment: Administer this compound (50 mg/kg) or vehicle control daily by oral gavage, starting from the first day of bleomycin injections.[2]
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and harvest the skin from the treated area.
-
Analysis:
-
Histology: Fix a portion of the skin in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to assess collagen deposition and dermal thickness.
-
Hydroxyproline (B1673980) Assay: Use a portion of the skin to quantify the total collagen content by measuring the hydroxyproline concentration.
-
Immunohistochemistry: Stain skin sections for α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Hydroxyproline Assay
This colorimetric assay quantifies the total collagen content in skin samples.
Protocol Details:
-
Sample Preparation: Homogenize a known weight of skin tissue (e.g., 10 mg) in distilled water.[3]
-
Acid Hydrolysis: Add concentrated hydrochloric acid (e.g., 12 M) to the homogenate and hydrolyze at 120°C for 3 hours in a sealed, pressure-tight vial.[3]
-
Neutralization and Clarification: Neutralize the hydrolysate and clarify by centrifugation.
-
Oxidation: Add Chloramine-T reagent to the supernatant and incubate at room temperature to oxidize the hydroxyproline.[3]
-
Color Development: Add DMAB (p-dimethylaminobenzaldehyde) reagent and incubate at 60°C to develop a colored product.[3]
-
Measurement: Measure the absorbance at 560 nm using a spectrophotometer.
-
Quantification: Determine the hydroxyproline concentration from a standard curve generated using known concentrations of hydroxyproline.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
This technique is used to visualize and quantify myofibroblasts in skin tissue sections.
Protocol Details:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded skin sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for α-SMA.[10]
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the staining using a suitable chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the sections under a microscope to assess the presence and distribution of α-SMA-positive myofibroblasts.
Conclusion
This compound is a promising preclinical candidate for the treatment of fibrotic diseases. Its well-defined mechanism of action as an inhibitor of the Rho/MRTF/SRF pathway, coupled with its demonstrated in vivo efficacy, provides a strong rationale for its further development. The detailed molecular and biological information, along with the experimental protocols provided in this guide, are intended to support and accelerate future research into this and similar therapeutic agents.
References
- 1. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 4. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. The stromal vascular fraction mitigates bleomycin-induced skin fibrosis in mice by modulating vascular lesions and secreting antifibrotic factors at different stages of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocare.net [biocare.net]
The Discovery and Development of CCG-232601: A Potent Inhibitor of the Rho/MRTF/SRF Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CCG-232601 is a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. Developed through a systematic medicinal chemistry optimization of the initial lead compound, CCG-1423, and its intermediate analog, CCG-203971, this compound exhibits improved potency, metabolic stability, and reduced cytotoxicity. This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a summary of its synthesis. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Rho/MRTF/SRF pathway.
Introduction: Targeting the Rho/MRTF/SRF Signaling Pathway
The Rho family of small GTPases plays a critical role in regulating the actin cytoskeleton. Downstream of Rho activation, the MRTF/SRF transcriptional pathway is a key mediator of cellular processes such as cell proliferation, migration, and fibrosis.[1] Dysregulation of this pathway is implicated in various pathologies, including cancer metastasis and fibrotic diseases.[2][3] Consequently, the development of small molecule inhibitors targeting this pathway represents a promising therapeutic strategy.
This compound emerged from a research program aimed at optimizing a first-generation Rho/MRTF/SRF inhibitor, CCG-1423. While CCG-1423 demonstrated pathway inhibition, it suffered from significant cytotoxicity.[2][4] A subsequent analog, CCG-203971, showed reduced cytotoxicity but still possessed suboptimal pharmacokinetic properties.[5] The development of this compound was driven by the need for a more drug-like molecule with enhanced potency, improved metabolic stability, and better overall developability.[6]
Mechanism of Action
This compound exerts its biological effects by inhibiting the transcriptional activity of the MRTF/SRF complex. The canonical activation of this pathway involves Rho-mediated actin polymerization, which leads to the release of MRTF from its sequestration by G-actin in the cytoplasm. MRTF then translocates to the nucleus, where it binds to SRF to initiate the transcription of target genes.[1][6] this compound disrupts this cascade, leading to the suppression of SRF-mediated gene transcription. While the precise molecular target is still under investigation, evidence suggests that this class of compounds may interact with components of the transcriptional machinery or upstream regulators of MRTF localization.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursors.
Table 1: In Vitro Potency of CCG Compounds
| Compound | SRE.L Luciferase Assay IC50 (µM) | Cell Line | Reference |
| CCG-1423 | ~1 | HEK293T | [4] |
| CCG-203971 | 6.4 | HEK293T | [7] |
| This compound | 0.55 | HEK293T |
Table 2: Cytotoxicity of CCG Compounds
| Compound | Cell Viability IC50 (µM) | Cell Line | Assay | Reference |
| CCG-203971 | 12 | WI-38 | MTS | |
| CCG-203971 | 10.9 | C2C12 | MTS | |
| This compound | 14.2 | WI-38 | MTS | |
| This compound | 12.9 | C2C12 | MTS |
Table 3: In Vivo Efficacy of this compound
| Parameter | Value | Model | Reference |
| Dosing | 50 mg/kg, oral gavage, daily for 14 days | Bleomycin-induced dermal fibrosis in mice | |
| Outcome | Inhibition of skin fibrosis | Bleomycin-induced dermal fibrosis in mice |
Experimental Protocols
SRE.L Luciferase Reporter Assay
This assay is used to quantify the inhibitory activity of compounds on the MRTF/SRF-mediated gene transcription.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates and transfected with a Serum Response Element (SRE.L) luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compound for an additional 24 hours.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent is added to each well. Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression analysis.
MTS Cell Viability Assay
This colorimetric assay is used to assess the cytotoxicity of the compounds.
Methodology:
-
Cell Seeding: WI-38 or C2C12 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or vehicle control for 24 hours.
-
MTS Reagent Addition: MTS reagent is added to each well and the plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
Western Blot for Mitochondrial OXPHOS Complexes
This technique is used to evaluate the effect of the compound on the expression of mitochondrial oxidative phosphorylation (OXPHOS) complex proteins.
Methodology:
-
Cell Lysis: Cells are treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the subunits of the mitochondrial OXPHOS complexes, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Synthesis of this compound
The synthesis of this compound (designated as compound 8f in the primary literature) was achieved through a multi-step synthetic route as part of a broader medicinal chemistry effort to optimize the parent compound CCG-203971.[6] The key transformations involved the coupling of a substituted piperidine (B6355638) core with a modified aromatic carboxylic acid. The detailed synthetic scheme is described in the supplementary information of the referenced publication.[6] The optimization strategy focused on replacing the furan (B31954) ring of the parent compound and introducing geminal difluorination on the piperidine ring to improve metabolic stability.[6]
Conclusion
This compound is a potent and metabolically stable second-generation inhibitor of the Rho/MRTF/SRF signaling pathway. Its development represents a successful example of medicinal chemistry optimization to improve the drug-like properties of a lead compound. Preclinical data demonstrates its ability to inhibit the target pathway at sub-micromolar concentrations and to exert anti-fibrotic effects in vivo. This in-depth technical guide provides a comprehensive resource for researchers and drug developers interested in leveraging the therapeutic potential of this compound and the broader field of Rho/MRTF/SRF pathway inhibition. Further investigation into the precise molecular target and its performance in other disease models is warranted.
References
- 1. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Impact of CCG-232601 on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-232601 is a potent and orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of gene transcription programs involved in cellular processes such as cytoskeletal dynamics, cell migration, and fibrosis. By disrupting this pathway, this compound has emerged as a promising therapeutic candidate for fibrotic diseases. This technical guide provides an in-depth overview of the effects of this compound on gene transcription, detailing its mechanism of action, summarizing its impact on key target genes, and providing comprehensive experimental protocols for its study.
Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway
The Rho/MRTF/SRF signaling cascade is a central mechanism through which extracellular cues are translated into changes in gene expression, particularly those genes involved in cell structure and motility. The pathway is initiated by the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin).
In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cellular G-actin pool, caused by F-actin polymerization, liberates MRTF-A, allowing it to translocate to the nucleus. Within the nucleus, MRTF-A acts as a potent transcriptional co-activator by binding to SRF, a MADS-box transcription factor. The MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving their transcription.
This compound exerts its effects by inhibiting this transcriptional activation. While the precise molecular target is still under investigation, it is understood to disrupt the functional assembly or activity of the MRTF-A/SRF complex, thereby preventing the expression of downstream target genes.[2]
References
The Role of CCG-232601 in Fibroblast Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast activation is a critical pathological driver in a multitude of fibrotic diseases, including systemic scleroderma. This process, characterized by the transformation of quiescent fibroblasts into contractile, matrix-secreting myofibroblasts, leads to excessive deposition of extracellular matrix (ECM), tissue stiffening, and eventual organ failure. A key signaling nexus implicated in myofibroblast differentiation is the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway. CCG-232601 has emerged as a potent and orally bioavailable small molecule inhibitor of this pathway, demonstrating promise as an anti-fibrotic therapeutic. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its activity, and detailed experimental protocols for its investigation in the context of fibroblast activation.
Introduction: The Rho/MRTF/SRF Pathway in Fibroblast Activation
The transformation of fibroblasts into myofibroblasts is a hallmark of fibrotic diseases.[1] This process is driven by various pro-fibrotic stimuli, including transforming growth factor-beta (TGF-β) and increased matrix stiffness. These stimuli converge on the RhoA signaling pathway, which plays a pivotal role in actin cytoskeleton dynamics.[1]
Activation of RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent fibroblasts, G-actin is bound to the Myocardin-Related Transcription Factor (MRTF-A), sequestering it in the cytoplasm. The depletion of the cellular G-actin pool upon F-actin polymerization liberates MRTF-A, allowing its translocation to the nucleus. Within the nucleus, MRTF-A acts as a potent transcriptional co-activator for Serum Response Factor (SRF). The MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving the expression of pro-fibrotic and contractile proteins, most notably alpha-smooth muscle actin (α-SMA) and collagen.[1]
This compound is a second-generation small molecule inhibitor designed to disrupt this transcriptional activation cascade, thereby preventing myofibroblast differentiation and function.
This compound: Mechanism of Action and Preclinical Profile
This compound is an optimized analog of earlier Rho/MRTF/SRF pathway inhibitors, developed to improve metabolic stability and solubility.[1] It functions by inhibiting the transcriptional activity of the MRTF-A/SRF complex.
In Vitro Activity
This compound has been shown to effectively inhibit the Rho/MRTF/SRF signaling pathway in various in vitro models. Its potency has been quantified through reporter assays and its effect on the expression of key fibrotic markers has been demonstrated in fibroblast cultures.
In Vivo Efficacy
The anti-fibrotic potential of this compound has been evaluated in the bleomycin-induced dermal fibrosis mouse model, a well-established preclinical model for scleroderma. In this model, daily oral administration of this compound has been shown to inhibit the development of skin fibrosis.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| SRE-Luciferase Reporter Assay | HEK293T | IC50 | 0.55 µM | [2] |
| ACTA2 (α-SMA) Expression | TGF-β-stimulated Human Dermal Fibroblasts | % Inhibition at 10 µM | ~50% | [1] |
| Cytotoxicity (MTS Assay) | WI-38 (Human Lung Fibroblasts) | IC50 | 14.2 µM | |
| Cytotoxicity (MTS Assay) | C2C12 (Mouse Myoblasts) | IC50 | 12.9 µM |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Bleomycin-Induced Dermal Fibrosis (Mouse) | 50 mg/kg, oral, daily for 14 days | Inhibition of skin fibrosis | [1][2] |
Note: Specific quantitative data on the percentage reduction in dermal thickness or collagen content in the bleomycin-induced fibrosis model are not publicly available. The effect was reported to be comparable to a precursor compound administered at a higher dose.
Signaling Pathways and Experimental Workflows
The Rho/MRTF/SRF Signaling Pathway and Point of Intervention for this compound
Caption: The Rho/MRTF/SRF signaling pathway in fibroblast activation and the inhibitory action of this compound.
Experimental Workflow for In Vitro Screening of Anti-Fibrotic Compounds
Caption: A typical experimental workflow for evaluating the anti-fibrotic efficacy of this compound in vitro.
Detailed Experimental Protocols
In Vitro Fibroblast Activation and Inhibition with this compound
This protocol describes the induction of a fibrotic phenotype in primary human dermal fibroblasts using TGF-β and its inhibition by this compound.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (FGM)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Recombinant Human TGF-β1
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Culture HDFs in FGM at 37°C in a humidified 5% CO2 incubator. Passage cells at 80-90% confluency using Trypsin-EDTA. Use cells between passages 3 and 8 for experiments.
-
Seeding: Seed HDFs in multi-well plates at a density of 2 x 10^4 cells/cm^2 in FGM and allow them to adhere overnight.
-
Serum Starvation: Replace the FGM with DMEM containing 0.5% FBS and incubate for 24 hours to synchronize the cells and reduce basal activation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment: Pre-incubate the serum-starved cells with varying concentrations of this compound or vehicle (0.1% DMSO) for 1 hour.
-
Fibrotic Induction: Add TGF-β1 to the media to a final concentration of 10 ng/mL.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours for mRNA analysis, 48-72 hours for protein analysis).
-
Endpoint Analysis: Proceed with downstream analyses such as RT-qPCR, Western Blot, or Immunocytochemistry.
Western Blot for α-SMA and Collagen I
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-α-SMA, anti-Collagen I, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Immunocytochemistry for MRTF-A Nuclear Localization
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-MRTF-A)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation: Wash cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-MRTF-A primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with Alexa Fluor-conjugated secondary antibody in the dark for 1 hour at room temperature.
-
Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of MRTF-A to determine the extent of nuclear translocation.
Conclusion
This compound is a promising anti-fibrotic agent that targets a core mechanism of fibroblast activation, the Rho/MRTF/SRF signaling pathway. Its oral bioavailability and efficacy in preclinical models of dermal fibrosis make it a compelling candidate for further development for the treatment of systemic scleroderma and other fibrotic diseases. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and to aid in the discovery of novel anti-fibrotic therapies.
References
Unraveling Actin Cytoskeleton Dynamics: A Technical Guide to the Research Compound CCG-232601
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232601 is a potent and orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of actin cytoskeleton dynamics, and its dysregulation is implicated in a variety of pathological processes, including fibrosis and cancer. As a second-generation inhibitor, this compound offers improved pharmacokinetic properties over earlier compounds, making it a valuable tool for investigating the intricacies of actin-mediated cellular processes and a potential therapeutic candidate. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application in studying actin cytoskeleton dynamics.
Mechanism of Action: Targeting the Rho/MRTF/SRF Pathway
The cellular actin cytoskeleton is a highly dynamic network of filaments that plays a fundamental role in cell shape, motility, and intracellular transport. The assembly and disassembly of actin filaments are tightly controlled by a complex signaling network. A key nexus in this regulation is the RhoA signaling cascade.
Activation of the small GTPase RhoA triggers the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This shift in the G-actin to F-actin ratio is a critical event that liberates MRTF from its sequestration in the cytoplasm by G-actin. Once freed, MRTF translocates to the nucleus, where it acts as a transcriptional co-activator for SRF. The MRTF/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, driving the expression of proteins involved in cytoskeletal organization and contractility, such as α-smooth muscle actin (α-SMA).
This compound exerts its effects by disrupting this signaling cascade, leading to a downstream reduction in the expression of fibrotic and cytoskeletal genes. While the precise molecular target is still under investigation, evidence suggests that it acts downstream of actin polymerization, potentially by interfering with MRTF-A nuclear translocation.[1]
Signaling Pathway of this compound Action
Quantitative Data Summary
The potency of this compound has been evaluated in various in vitro assays and cell lines. The following table summarizes key quantitative data for easy comparison.
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | HEK293T | SRE.L Luciferase Reporter Assay | 0.55 µM | [2] |
| IC50 | WI-38 | MTS Assay | 14.2 ± 2.57 µM | [3] |
| IC50 | C2C12 | MTS Assay | 12.9 ± 2.84 µM | [3] |
| In vivo Efficacy | Mouse Model | Bleomycin-induced Dermal Fibrosis | 50 mg/kg (oral, daily) | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory activity of compounds on the MRTF/SRF transcriptional pathway.
Experimental Workflow
Methodology
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect the cells with a luciferase reporter plasmid containing multiple copies of the Serum Response Element (SRE) upstream of the luciferase gene, using a suitable transfection reagent. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Compound Treatment:
-
Twenty-four hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After 18-24 hours of incubation with the compound, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate-reading luminometer.[1]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of Rho/MRTF/SRF Pathway Proteins
Western blotting is used to assess the effect of this compound on the protein expression levels of key components of the Rho/MRTF/SRF pathway.
Methodology
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RhoA, MRTF-A, SRF, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Phalloidin (B8060827) Staining for F-actin Visualization
Phalloidin, a fungal toxin, binds with high affinity to F-actin, allowing for the visualization of actin filaments by fluorescence microscopy. This technique is crucial for observing changes in the actin cytoskeleton induced by this compound.
Methodology
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound or vehicle control.
-
-
Fixation and Permeabilization:
-
Staining:
-
Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% BSA for 20-30 minutes at room temperature, protected from light.
-
(Optional) Co-stain with a nuclear counterstain like DAPI.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
MTS Assay for Cell Viability
The MTS assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.
Methodology
-
Cell Plating and Treatment:
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Bleomycin-Induced Dermal Fibrosis Mouse Model
This in vivo model is used to evaluate the anti-fibrotic efficacy of this compound. Bleomycin (B88199), an anti-cancer agent, induces skin fibrosis that mimics aspects of scleroderma.
Methodology
-
Animal Model:
-
Compound Administration:
-
Administer this compound orally (e.g., 50 mg/kg) or via another appropriate route, concurrently with the bleomycin injections.[4]
-
A control group should receive bleomycin and the vehicle used to dissolve this compound.
-
A sham group should receive vehicle injections instead of bleomycin.
-
-
Assessment of Fibrosis:
-
At the end of the treatment period, euthanize the mice and excise the treated skin.
-
Histological Analysis: Fix the skin in formalin, embed in paraffin, and section. Stain sections with Masson's trichrome to visualize collagen deposition and assess dermal thickness.
-
Hydroxyproline (B1673980) Assay: Hydrolyze a portion of the skin and measure the hydroxyproline content, a major component of collagen, as a quantitative measure of fibrosis.
-
Immunohistochemistry: Stain skin sections for α-SMA to identify myofibroblasts.
-
Gene Expression Analysis: Extract RNA from the skin and perform qRT-PCR to measure the expression of fibrotic genes such as Col1a1 and Acta2.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the Rho/MRTF/SRF pathway in regulating actin cytoskeleton dynamics. Its improved in vivo properties make it particularly useful for translational research in fibrosis and other diseases characterized by aberrant actin-mediated processes. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers utilizing this compound in their studies. As with any experimental system, optimization of the provided protocols for specific cell types and experimental conditions is recommended.
References
- 1. Luciferase Assay System Protocol [promega.sg]
- 2. Review Reports - Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Mouse model of experimental dermal fibrosis: the bleomycin-induced dermal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pharmacokinetics of CCG-232601: A Technical Guide
An In-depth Examination of the Absorption, Distribution, Metabolism, and Excretion of a Novel Antifibrotic Agent
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of CCG-232601, a potent and orally active inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) transcriptional pathway. Developed as a potential therapeutic for systemic scleroderma and other fibrotic diseases, the pharmacokinetic profile of this compound represents a significant improvement over its parent compounds, positioning it as a promising candidate for further clinical investigation. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Introduction
This compound (also known as compound 8f) emerged from a systematic medicinal chemistry effort to optimize the pharmacokinetic properties of the lead inhibitor, CCG-203971.[1] While CCG-203971 demonstrated efficacy in animal models of fibrosis, its modest in vivo potency and poor pharmacokinetic profile, particularly its rapid metabolism, made it unsuitable for long-term studies.[1] The development of this compound focused on enhancing metabolic stability and aqueous solubility, key determinants of a drug's in vivo performance.[1]
Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway
This compound exerts its antifibrotic effects by targeting the Rho/MRTF/SRF signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, differentiation, and the formation of the actin cytoskeleton. In fibrotic diseases, the transition of normal fibroblasts into contractile, matrix-producing myofibroblasts is a hallmark of disease progression. This transition is heavily dependent on the Rho/MRTF/SRF pathway. This compound inhibits this pathway, thereby preventing myofibroblast differentiation and the excessive deposition of extracellular matrix characteristic of fibrosis.[1]
Below is a diagram illustrating the key components of the Rho/MRTF/SRF signaling pathway and the point of inhibition by this compound.
References
CCG-232601: A Chemical Probe for the Rho/MRTF/SRF Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of CCG-232601, a second-generation small molecule inhibitor developed as a chemical probe for the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This compound offers improved metabolic stability, solubility, and oral bioavailability compared to its predecessors, making it a valuable tool for investigating cellular processes regulated by this critical pathway and for exploring its therapeutic potential in diseases such as fibrosis.
Introduction to the Rho/MRTF/SRF Signaling Pathway
The Ras homolog (Rho) family of small GTPases, particularly RhoA, are central regulators of the actin cytoskeleton. The Rho/MRTF/SRF signaling cascade translates signals from extracellular stimuli, such as growth factors and mechanical stress, into changes in gene expression. This pathway is a key driver of cellular processes including migration, adhesion, proliferation, and differentiation.
The core mechanism involves RhoA-mediated polymerization of globular actin (G-actin) into filamentous actin (F-actin). In unstimulated cells, G-actin binds to and sequesters MRTF in the cytoplasm. Upon RhoA activation and the subsequent shift in the actin equilibrium towards F-actin, MRTF is released.[1] Freed from G-actin, MRTF translocates to the nucleus, where it functions as a potent transcriptional co-activator for SRF. The MRTF/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, such as α-smooth muscle actin (α-SMA), driving their transcription.[1][2] Dysregulation of this pathway is implicated in numerous pathologies, most notably in the progression of fibrotic diseases and cancer metastasis.[2][3]
This compound: Mechanism of Action and Molecular Target
This compound is a potent, orally active inhibitor of the Rho/MRTF/SRF transcriptional pathway.[4] It was developed through systematic medicinal chemistry efforts to optimize the pharmacokinetic properties of its parent compound, CCG-203971.[1][5] While initially characterized as a pathway inhibitor, recent evidence has identified the iron-dependent nuclear protein pirin as a direct molecular target of the CCG compound series.[3][6] Pirin acts as a cotranscription factor, and its inhibition by this compound and related molecules disrupts the downstream transcriptional activation mediated by the MRTF/SRF complex.
Treatment of cells with this compound leads to a dose-dependent downregulation of key pathway components, including RhoA, MRTF-A, MRTF-B, and SRF, in certain cell types.[7][8] This demonstrates its ability to effectively suppress the signaling cascade.
Quantitative Data and Physicochemical Properties
This compound's potency varies significantly depending on the assay context. It shows high potency in pathway-specific reporter assays, while its effect on general cell viability is observed at higher concentrations. This distinction is critical for designing experiments and interpreting results, highlighting its specificity as a pathway probe over being a general cytotoxic agent at lower concentrations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | N-(4-chlorophenyl)-5,5-difluoro-1-[3-(4-pyridinyl) benzoyl]-3-piperidinecarboxamide | [7] |
| Molecular Formula | C₂₄H₂₀ClF₂N₃O₂ | [9] |
| Molecular Weight | 455.88 g/mol | [9] |
| Key Features | Metabolically stable and soluble analog of CCG-203971. Orally active. |[5][7] |
Table 2: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| SRE.L Luciferase Reporter | HEK293T | IC₅₀ | 0.55 | [5][9][10] |
| MTS Cell Viability (24h) | WI-38 (Human Lung Fibroblasts) | IC₅₀ | 14.2 ± 2.57 | [7][10] |
| MTS Cell Viability (24h) | C2C12 (Mouse Myoblasts) | IC₅₀ | 12.9 ± 2.84 |[7][10] |
Key Experimental Protocols
The following protocols are foundational for characterizing the activity of this compound and similar compounds targeting the Rho/MRTF/SRF pathway.
This assay quantitatively measures the transcriptional activity of the MRTF/SRF complex.
-
Cell Culture and Transfection: Plate HEK293T cells in a 96-well plate. Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by a Serum Response Element (SRE.L) promoter and a constitutively active G-protein (e.g., Gα12) to stimulate the Rho pathway. A Renilla luciferase plasmid is often co-transfected for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., 0.5% DMSO).
-
Lysis and Luminescence Reading: After another 24 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the SRE.L (Firefly) luciferase activity to the control (Renilla) luciferase activity. Plot the normalized activity against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
This method is used to determine the effect of this compound on the protein levels of key pathway components.
-
Cell Culture and Treatment: Plate cells (e.g., WI-38 human fibroblasts) and allow them to adhere. Treat the cells with this compound (e.g., at 10 µM and 20 µM) or vehicle control for 24 hours.[7]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification and Sample Prep: Determine protein concentration using a BCA assay. Normalize samples to equal protein amounts, add Laemmli sample buffer, and denature by heating.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C against target proteins (e.g., RhoA, MRTF-A, SRF) and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
This animal model is used to assess the antifibrotic efficacy of this compound in vivo.
-
Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment.
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (B88199) into a defined area on the shaved backs of the mice for a period of 14-28 days to induce fibrosis. A control group receives saline injections.
-
Compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.[1][5] Treatment can be prophylactic (starting with bleomycin) or therapeutic (starting after fibrosis is established).
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest skin tissue from the injection site.
-
Assessment of Fibrosis:
-
Histology: Fix tissue in formalin, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition and measure dermal thickness.
-
Hydroxyproline Assay: Quantify the total collagen content in skin tissue lysates.
-
Immunohistochemistry/Western Blot: Analyze the expression of fibrotic markers like α-SMA and collagen I.
-
Summary and Applications
This compound is a well-characterized and validated chemical probe for the Rho/MRTF/SRF signaling pathway. Its improved pharmacokinetic profile and oral activity make it superior to earlier generation inhibitors for both in vitro and in vivo studies.
Key Applications:
-
Antifibrotic Research: this compound has demonstrated efficacy in preclinical models of dermal and ocular fibrosis, making it a valuable tool for studying the role of the Rho pathway in these conditions and for testing novel therapeutic strategies.[3][5]
-
Cancer Biology: The Rho/MRTF/SRF pathway is a known driver of cancer cell migration and metastasis. This compound can be used to probe the involvement of this pathway in various cancer types.[3]
-
Actin Cytoskeleton Studies: As a specific inhibitor of a major actin-regulated transcriptional pathway, it allows for the decoupling of transcriptional events from other RhoA-mediated functions.
References
- 1. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. mdpi.com [mdpi.com]
In-Depth Technical Review of CCG-232601: A Novel Antifibrotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232601 is a potent and orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] Developed as a potential therapeutic for fibrotic diseases such as systemic scleroderma, this compound has demonstrated efficacy in preclinical models by targeting the cellular mechanisms underlying fibrosis.[2][3] This technical guide provides a comprehensive review of the existing literature on this compound, presenting its mechanism of action, in vitro and in vivo data, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway
Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, a process driven by the differentiation of fibroblasts into myofibroblasts. This transformation is largely regulated by the Rho/MRTF/SRF signaling cascade.
Signaling Pathway Overview:
-
Activation of RhoA: Extracellular signals, such as TGF-β, activate the small GTPase RhoA.
-
Actin Polymerization: Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers.
-
MRTF-A Translocation: In its inactive state, MRTF-A is sequestered in the cytoplasm by binding to G-actin. The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, liberates MRTF-A.
-
Gene Transcription: Freed MRTF-A translocates to the nucleus, where it acts as a transcriptional coactivator for Serum Response Factor (SRF). The MRTF-A/SRF complex then binds to Serum Response Elements (SRE) in the promoter regions of target genes, driving the expression of profibrotic proteins, including α-smooth muscle actin (α-SMA) and collagens.
This compound exerts its antifibrotic effects by disrupting this pathway, leading to the downregulation of these key profibrotic genes.
Quantitative Data Summary
The following tables summarize the reported in vitro activity and in vivo dosage of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| HEK293T | SRE-Luciferase Reporter Assay | 0.55 | [4] |
| WI38 (Human Lung Fibroblast) | Cytotoxicity Assay | 14.2 | |
| C2C12 (Mouse Myoblast) | Cytotoxicity Assay | 12.9 |
Table 2: In Vivo Dosage of this compound
| Animal Model | Disease Model | Dosing Route | Dosage | Study Duration | Reference |
| Mouse | Bleomycin-induced Dermal Fibrosis | Oral (gavage) | 50 mg/kg | Daily for 14 days | [3] |
Note: Detailed pharmacokinetic and in vivo efficacy data (e.g., Cmax, Tmax, AUC, percentage reduction in fibrosis markers) for this compound are not yet publicly available in the reviewed literature.
Key Experimental Protocols
This section details the methodologies for the primary assays used to characterize this compound.
SRE-Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory activity of compounds on the MRTF/SRF signaling pathway.
Experimental Workflow:
Protocol Details:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with an SRE-luciferase reporter vector (containing the firefly luciferase gene under the control of SREs) and a constitutively expressing Renilla luciferase vector (as an internal control for transfection efficiency and cell viability). Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Compound Incubation: 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Luciferase Activity Measurement: After a 16-24 hour incubation period with the compound, cells are lysed. The firefly and Renilla luciferase activities are then measured sequentially using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The IC50 value is calculated from the dose-response curve.
Bleomycin-Induced Dermal Fibrosis Mouse Model
This is a widely used in vivo model to simulate scleroderma and evaluate the efficacy of antifibrotic compounds.
Experimental Workflow:
Protocol Details:
-
Animals: C57BL/6 mice are typically used.
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin (e.g., 100 µL of a 0.5 mg/mL solution) into a defined area on the shaved back for a period of 14 to 28 days. Control animals receive saline injections.
-
Drug Administration: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg) daily throughout the bleomycin treatment period.
-
Endpoint Analysis:
-
Dermal Thickness: At the end of the study, skin samples are collected. Dermal thickness is measured on histological sections (e.g., stained with Hematoxylin and Eosin) from the epidermal-dermal junction to the dermis-subcutaneous fat junction.
-
Collagen Content: Collagen deposition is quantified using Masson's trichrome staining or by measuring the hydroxyproline (B1673980) content of skin lysates.
-
Myofibroblast Infiltration: The presence of myofibroblasts is assessed by immunohistochemical staining for α-SMA. The number of α-SMA-positive cells is then quantified.
-
Conclusion
This compound is a promising orally active inhibitor of the Rho/MRTF/SRF signaling pathway with demonstrated antifibrotic potential in preclinical models. Its ability to target a core mechanism of fibroblast activation and ECM deposition makes it an attractive candidate for the treatment of systemic scleroderma and other fibrotic diseases. Further studies are required to fully elucidate its pharmacokinetic profile and to provide more detailed quantitative evidence of its in vivo efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar compounds.
References
- 1. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 2. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CCG-232601 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCG-232601 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical mediator of fibroblast activation and the transition to myofibroblasts, a hallmark of fibrotic diseases.[2] Extracellular signals promoting fibrosis converge on this pathway, making it a key therapeutic target.[2] this compound has demonstrated antifibrotic activity in preclinical models, such as bleomycin-induced dermal fibrosis in mice, by inhibiting this transcriptional pathway.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity and cellular effects of this compound.
Signaling Pathway
The Rho/MRTF/SRF signaling cascade translates extracellular cues, such as those from TGF-β, into pro-fibrotic gene expression. The process begins with the activation of the small GTPase Rho, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In unstimulated cells, G-actin sequesters MRTF in the cytoplasm. The depletion of the cellular G-actin pool upon F-actin polymerization liberates MRTF, allowing it to translocate to the nucleus. In the nucleus, MRTF functions as a transcriptional co-activator by binding to SRF, which is located on the Serum Response Element (SRE) promoter region of target genes like alpha-smooth muscle actin (α-SMA, encoded by the ACTA2 gene), leading to their transcription and subsequent fibrotic responses.[2]
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency and cytotoxic effects of this compound have been quantified in various cell-based assays.
| Assay Type | Cell Line | Description | IC50 Value (µM) | Reference |
| SRE.L Luciferase Reporter | HEK293T | Measures inhibition of MRTF/SRF-mediated gene transcription. | 0.55 | [1][3][4] |
| Cell Viability (MTS) | WI-38 | Measures cytotoxicity after 24-hour exposure. | 14.2 ± 2.57 | [4][5] |
| Cell Viability (MTS) | C2C12 | Measures cytotoxicity after 24-hour exposure. | 12.9 ± 2.84 | [4] |
Experimental Protocols
SRE.L Luciferase Reporter Assay for Pathway Inhibition
This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of the MRTF/SRF complex.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SRE.L (Serum Response Element) Luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (dissolved in DMSO)
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SRE.L Luciferase reporter plasmid and the control Renilla plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%). Replace the media in the wells with the media containing the compound or vehicle control (DMSO).
-
Pathway Stimulation: Induce the Rho/MRTF/SRF pathway. This can be done by adding a stimulating agent like Gα12 or by serum stimulation.[2]
-
Incubation: Incubate the plate for an additional 18-24 hours.
-
Luciferase Measurement: Lyse the cells and measure both Firefly (SRE.L) and Renilla luciferase activity using a luminometer according to the assay system manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC50 value.
MTS Cell Viability Assay for Cytotoxicity Assessment
This colorimetric assay determines the number of viable cells in culture by measuring the reduction of a tetrazolium salt (MTS) by metabolically active cells.
Materials:
-
WI-38 or C2C12 cells
-
Appropriate cell culture medium (e.g., DMEM)
-
This compound (dissolved in DMSO)
-
MTS Assay Kit
-
96-well clear tissue culture plates
-
Plate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding: Seed WI-38 or C2C12 cells into a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Add varying concentrations of this compound to the wells in a final volume of 200 µL/well.[5] Include a vehicle control (e.g., 0.5% DMSO).[5]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Express the absorbance values as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value for cytotoxicity.
Western Blot Analysis of Pathway Proteins
This protocol is for detecting changes in the expression levels of key proteins within the Rho/MRTF/SRF pathway following treatment with this compound.
Materials:
-
WI-38 cells
-
This compound
-
RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-MRTF-A, anti-SRF, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture WI-38 cells to ~80% confluency. Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for 24 hours.[6]
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RhoA, MRTF-A, SRF) and a loading control (e.g., GAPDH) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine relative protein expression.
Experimental Workflow Diagram
Caption: General workflow for a cell-based in vitro assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Cells | Free Full-Text | Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCG-232601
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232601 is a potent and orally bioavailable small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in fibrosis, and its inhibition has shown therapeutic potential in preclinical models of fibrotic diseases such as systemic scleroderma. This compound acts by disrupting the transcriptional activation mediated by the MRTF/SRF complex, thereby reducing the expression of profibrotic genes. These application notes provide detailed information on the solubility and preparation of this compound for in vitro and in vivo studies, along with protocols for key experimental assays.
Physicochemical and Biological Properties
| Property | Value | Source |
| Molecular Formula | C24H20ClF2N3O2 | [2] |
| Molecular Weight | 455.88 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Mechanism of Action | Inhibitor of Rho/MRTF/SRF transcriptional pathway | [1] |
| Biological Activity | IC50 of 0.55 µM in SRE.L reporter assay | [1] |
Solubility and Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal dissolution, ultrasonic and warming may be required. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
| Solvent | Solubility | Notes | Source |
| DMSO | 40 mg/mL (87.74 mM) | Requires sonication and warming. Use anhydrous DMSO. | [1] |
| Water | Insoluble | ||
| Ethanol | Sparingly soluble |
Protocol for 10 mM Stock Solution Preparation in DMSO:
-
Weigh out 4.56 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly.
-
If necessary, sonicate the solution in a water bath and warm gently (e.g., to 37°C) until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Signaling Pathway
This compound targets the Rho/MRTF/SRF signaling pathway. This pathway is activated by various extracellular stimuli, leading to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a coactivator for SRF, driving the transcription of genes containing Serum Response Elements (SREs) in their promoters. These target genes are often involved in cell motility, proliferation, and the production of extracellular matrix proteins, which are hallmarks of fibrosis. This compound disrupts this transcriptional activation, thereby mitigating the profibrotic effects of the pathway.
References
Application Notes and Protocols for CCG-232601 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232601 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene transcription involved in various cellular processes, including fibrosis, and has emerged as a promising therapeutic target for diseases such as systemic scleroderma.[1][2][3] this compound acts by disrupting SRF-mediated gene transcription.[4] Its efficacy has been demonstrated in preclinical models of dermal fibrosis.[1][3] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of the Rho/MRTF/SRF pathway.
Signaling Pathway and Mechanism of Action
The Rho/MRTF/SRF signaling cascade is a key mechanotransduction pathway that translates changes in the actin cytoskeleton into transcriptional regulation. Upon activation of RhoA, a small GTPase, actin polymerization is promoted. This leads to the release of MRTF from its sequestration by G-actin in the cytoplasm. MRTF then translocates to the nucleus, where it acts as a transcriptional coactivator for SRF, driving the expression of target genes. This compound inhibits this pathway, though its precise molecular target is still under investigation.[4] Recent studies suggest that this compound and its analogs may also regulate mitochondrial function and histone acetylation.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a closely related analog, CCG-203971. The IC50 values highlight the importance of the specific assay and cell line used for characterization.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | SRE.L Luciferase Reporter | HEK293T | 0.55 | [1][2][4] |
| This compound | MTS Assay (Cytotoxicity) | WI38 | 14.2 | |
| This compound | MTS Assay (Cytotoxicity) | C2C12 | 12.9 | |
| CCG-203971 | RhoA/C-activated SRE-Luciferase | Not Specified | 6.4 | [5] |
Experimental Protocols
Two primary high-throughput screening assays are recommended for identifying and characterizing inhibitors of the Rho/MRTF/SRF pathway: a cell-based Serum Response Element (SRE) Luciferase Reporter Assay and a biochemical Fluorescence Polarization (FP) Assay.
Serum Response Element (SRE) Luciferase Reporter Assay
This cell-based assay quantitatively measures the transcriptional activity of the SRF, providing a functional readout of the Rho/MRTF/SRF pathway.
Materials:
-
HEK293T cells stably or transiently expressing an SRE-luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM or other serum-free medium
-
This compound (positive control inhibitor)
-
Lysophosphatidic acid (LPA) or Fetal Bovine Serum (FBS) (pathway activator)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 384-well microplates
-
Multidrop dispenser and automated liquid handler
Protocol:
-
Cell Plating:
-
Culture HEK293T-SRE-Luc cells to ~80% confluency.
-
Trypsinize and resuspend cells in DMEM with 10% FBS.
-
Using a multidrop dispenser, seed 5,000-10,000 cells per well in 40 µL of medium into 384-well plates.
-
Incubate plates at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a dose-response plate of this compound and test compounds in DMSO. A typical final concentration range for this compound would be 10 nM to 100 µM.
-
Using an automated liquid handler, transfer 100 nL of compound solution to the cell plates.
-
For control wells, add 100 nL of DMSO.
-
-
Pathway Activation:
-
Prepare a solution of LPA (e.g., 10 µM) or FBS (e.g., 20%) in serum-free medium.
-
Add 10 µL of the activator solution to all wells except for the negative control wells (which receive 10 µL of serum-free medium only).
-
Incubate the plates at 37°C, 5% CO2 for 6 to 24 hours.
-
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (DMSO + activator) and negative (DMSO, no activator) controls.
-
Calculate the percent inhibition for each compound concentration.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
-
Assay quality can be assessed by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Fluorescence Polarization (FP) Assay for RhoA Activation
This biochemical assay measures the interaction of RhoA with a fluorescently labeled GTP analog. It can be adapted to screen for inhibitors of RhoA activation by guanine (B1146940) nucleotide exchange factors (GEFs). While this assay does not directly measure the transcriptional output of the pathway, it can identify inhibitors that act upstream of MRTF/SRF.
Materials:
-
Purified recombinant RhoA protein
-
Purified recombinant RhoGEF protein (e.g., LARG, GEF-H1)
-
Fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-FL-GTP-γ-S)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (as a potential control, though its primary target is downstream) or a known Rho inhibitor (e.g., Rhosin)
-
Black, low-volume 384-well microplates
-
Automated liquid handler
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating:
-
Prepare a dose-response plate of test compounds in DMSO.
-
Transfer 100 nL of compound solution to the 384-well assay plates.
-
-
Reagent Addition:
-
Prepare a master mix of RhoA and GEF in assay buffer.
-
Add 10 µL of the RhoA/GEF mix to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation and Reading:
-
Prepare a solution of the fluorescent GTP analog in assay buffer.
-
Add 10 µL of the fluorescent GTP solution to each well to initiate the reaction.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
The raw FP signal is used for data analysis.
-
Normalize the data to high controls (no inhibitor) and low controls (no GEF or a known inhibitor).
-
Calculate the percent inhibition and generate dose-response curves to determine IC50 values.
-
Calculate the Z'-factor to assess assay quality.
-
Conclusion
This compound is a valuable tool for studying the Rho/MRTF/SRF signaling pathway. The provided protocols for a cell-based SRE luciferase reporter assay and a biochemical fluorescence polarization assay offer robust platforms for high-throughput screening of compound libraries to identify novel inhibitors of this critical pathway. Careful assay optimization and validation, including the determination of the Z'-factor, are essential for the successful execution of HTS campaigns. The quantitative data provided for this compound can serve as a benchmark for these studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CCG-232601 in Primary Fibroblast Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232601 is a potent and orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of fibroblast activation and differentiation into myofibroblasts, a key process in the pathogenesis of fibrotic diseases.[3][4][5] Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) proteins, such as collagen and fibronectin. By inhibiting the MRTF/SRF-mediated gene transcription, this compound effectively blocks the expression of profibrotic genes, making it a promising therapeutic candidate for diseases like systemic scleroderma and other fibrotic conditions.[[“]]
These application notes provide detailed protocols for the use of this compound in primary fibroblast cultures, guidance on data analysis, and a summary of expected outcomes.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho GTPase signaling pathway plays a pivotal role in regulating actin cytoskeletal dynamics.[5] In response to various stimuli, including growth factors (e.g., TGF-β) and mechanical stress, RhoA is activated.[7] Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This shift in the G-actin to F-actin ratio is a key event that leads to the activation of MRTF.[7]
In its inactive state, MRTF is sequestered in the cytoplasm through its binding to G-actin.[5] The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, leads to the release of MRTF.[5] Freed from G-actin, MRTF translocates to the nucleus, where it acts as a transcriptional coactivator for SRF.[4][5] The MRTF/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, driving the transcription of genes involved in cytoskeletal organization and fibrosis, including ACTA2 (α-SMA), COL1A1 (collagen type I), and fibronectin.[4] this compound inhibits this pathway, leading to a reduction in the expression of these profibrotic genes.
Data Presentation
The following table summarizes the dose-dependent inhibitory effects of a second-generation Rho/MRTF/SRF inhibitor, CCG-203971 (a close analog of this compound), on profibrotic markers in primary human colonic myofibroblasts stimulated with TGF-β. This data is illustrative of the expected effects of this compound.
| Compound Concentration | α-SMA Protein Expression (relative to TGF-β control) | Collagen I Protein Expression (relative to TGF-β control) |
| 0 µM (TGF-β only) | 100% | 100% |
| 17.5 µM | Markedly Reduced | Reduced |
| 25 µM | Reduced to Untreated Levels | Reduced to Untreated Levels |
Data is based on studies with CCG-203971 and CCG-100602 in human colonic myofibroblasts and is intended to be representative.[4] Optimal concentrations for this compound in your specific primary fibroblast type should be determined empirically.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Dermal Fibroblasts
This protocol describes the explant culture method for isolating primary human dermal fibroblasts from a skin punch biopsy.
Materials:
-
Human skin punch biopsy (e.g., 4 mm)
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.1% Gelatin solution
-
Sterile 6-well plates and 10 cm tissue culture dishes
-
Sterile forceps and scalpels
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
Procedure:
-
Preparation: Coat the wells of a 6-well plate with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin and add 1 mL of complete culture medium (DMEM with 20% FBS and 1% Pen-Strep) to each well.
-
Biopsy Dissection: In a sterile 10 cm dish lid containing a small amount of complete culture medium, use sterile forceps and scalpels to dissect the skin biopsy into 12-15 smaller pieces.
-
Explant Culture: Carefully place 2-3 biopsy pieces into each well of the prepared 6-well plate. Ensure the tissue pieces are submerged in the medium.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitoring and Media Changes: Monitor the cultures daily for cell outgrowth. Fibroblasts typically begin to migrate from the explants after 7-10 days. After one week, increase the media volume to 2 mL and change the media every 2-3 days.
-
Passaging: Once the fibroblasts reach 80-90% confluency, they can be passaged.
-
Aspirate the media and wash the cells with sterile PBS.
-
Add 1 mL of 0.25% Trypsin-EDTA and incubate for 2-4 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 2 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete culture medium and plate onto a new culture dish.
-
Protocol 2: Treatment of Primary Fibroblasts with this compound
This protocol details the treatment of established primary fibroblast cultures with this compound to assess its anti-fibrotic effects.
Materials:
-
Primary fibroblast cultures (e.g., human dermal fibroblasts)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete culture medium (DMEM with 10% FBS and 1% Pen-Strep)
-
TGF-β1 (or other profibrotic stimulus)
-
Sterile microcentrifuge tubes and tissue culture plates
Procedure:
-
This compound Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed primary fibroblasts into the desired culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once the cells are attached and have reached the desired confluency, you may wish to serum-starve the cells for 12-24 hours in a low-serum medium (e.g., DMEM with 0.5% FBS) to reduce basal activation.
-
Treatment Preparation: Prepare working solutions of this compound by diluting the stock solution in the appropriate culture medium. Also, prepare the profibrotic stimulus (e.g., TGF-β1 at a final concentration of 5-10 ng/mL).
-
Treatment Application:
-
Pre-treatment: Add the this compound-containing medium to the cells and incubate for a pre-determined time (e.g., 1-2 hours).
-
Co-treatment: Add the profibrotic stimulus (e.g., TGF-β1) to the wells already containing this compound.
-
Controls: Include appropriate controls: vehicle control (DMSO), stimulus-only control (TGF-β1), and untreated control.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-72 hours).
-
Harvesting and Analysis: After the incubation period, harvest the cells for downstream analysis, such as:
-
Western Blotting: To analyze the protein expression of α-SMA, collagen I, and other fibrotic markers.
-
qRT-PCR: To measure the mRNA levels of ACTA2, COL1A1, FN1, and other target genes.
-
Immunofluorescence: To visualize the organization of the actin cytoskeleton and the expression of α-SMA.
-
Cell Viability Assay (e.g., MTS/MTT): To assess the cytotoxicity of this compound at the tested concentrations.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in primary fibroblast cultures.
Conclusion
This compound is a valuable tool for studying the mechanisms of fibrosis and for the preclinical evaluation of anti-fibrotic therapies. The protocols and information provided herein offer a comprehensive guide for researchers utilizing this compound in primary fibroblast cultures. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the role of the Rho/MRTF/SRF pathway in fibrotic diseases and the therapeutic potential of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Rho-actin signaling to the MRTF coactivators dominates the immediate transcriptional response to serum in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CCG-232601 in Cell Migration and Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232601 is a potent and orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of actin dynamics and gene transcription, playing a pivotal role in cell motility, adhesion, and invasion. Dysregulation of the Rho/MRTF/SRF axis is implicated in various pathological processes, including cancer metastasis and fibrosis. This compound, by targeting this pathway, offers a valuable tool for investigating the mechanisms of cell migration and invasion and for the development of novel therapeutics.
These application notes provide a comprehensive guide for utilizing this compound in cell migration and invasion assays. Detailed protocols for key experiments are provided, along with expected outcomes based on the activity of this compound and its close analog, CCG-203971.
Mechanism of Action
This compound functions by disrupting the transcriptional activity of the Serum Response Factor (SRF). In the canonical RhoA signaling pathway, activation of RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, leading to the transcription of target genes involved in cell motility and cytoskeletal organization. This compound interferes with this process, ultimately inhibiting the expression of genes that drive cell migration and invasion.
Figure 1: Simplified signaling pathway of Rho/MRTF/SRF and the inhibitory action of this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound and its analog CCG-203971. This data is crucial for determining the appropriate concentration range for cell-based assays.
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound | SRE.L Luciferase | HEK293T | 0.55 | [1][2] |
| CCG-203971 | SRE.L Luciferase | HEK293T | 0.64 | |
| CCG-203971 | Cell Migration | PC-3 | 4.2 |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) | Reference |
| WI-38 (human lung fibroblast) | MTS | 24 hours | 14.2 ± 2.57 | |
| C2C12 (mouse myoblast) | MTS | 24 hours | 12.9 ± 2.84 |
Table 3: Efficacy of CCG-203971 in Cell Migration and Invasion Assays
| Cell Line | Assay | Concentration (µM) | Incubation Time | Result | Reference |
| SK-Mel-147 (melanoma) | Transwell Migration | 10 | 6 hours | Significant inhibition of migration | |
| SK-Mel-147 (melanoma) | xCELLigence Invasion | 10 | Real-time | Inhibition of invasion through Matrigel |
Note: As a more optimized analog, this compound is expected to exhibit similar or greater potency in inhibiting cell migration and invasion.
Experimental Protocols
Prior to commencing any experiment, it is crucial to determine the optimal, non-toxic concentration range of this compound for the specific cell line being investigated using a standard cytotoxicity assay (e.g., MTS or MTT). Based on the available data, a starting concentration range of 1-10 µM is recommended for migration and invasion assays.
Protocol 1: Transwell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a microporous membrane.
Figure 2: Workflow for the Transwell Migration Assay.
Materials:
-
24-well plate with 8 µm pore size Transwell inserts
-
Cell culture medium (serum-free and serum-containing)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.
-
Assay Setup: a. Rehydrate the Transwell inserts by adding serum-free medium to the upper and lower chambers and incubate for 1-2 hours at 37°C. b. Aspirate the medium and add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. c. Harvest and resuspend the serum-starved cells in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL). d. Prepare cell suspensions containing different concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and ideally ≤ 0.1%. e. Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's migration rate (typically 6-24 hours).
-
Staining and Quantification: a. Carefully remove the medium from the upper chamber. b. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane with fixation solution for 15-20 minutes. d. Stain the cells with Crystal Violet solution for 20-30 minutes. e. Gently wash the inserts with water to remove excess stain and allow them to air dry. f. Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view. g. To quantify, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
Protocol 2: Transwell Invasion Assay
This assay is a modification of the migration assay and assesses the ability of cells to invade through a basement membrane matrix.
Additional Materials:
-
Basement membrane matrix (e.g., Matrigel® or Geltrex®)
-
Cold, serum-free medium
Procedure:
-
Coating the Inserts: a. Thaw the basement membrane matrix on ice. b. Dilute the matrix with cold, serum-free medium to the desired concentration. c. Add a thin layer of the diluted matrix to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
Assay Performance: Follow the same procedure as the Transwell Migration Assay (Protocol 1), seeding the cells on top of the solidified matrix. The incubation time for the invasion assay is typically longer than for the migration assay (e.g., 24-48 hours) to allow for matrix degradation.
Protocol 3: Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Figure 3: Workflow for the Wound Healing (Scratch) Assay.
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: a. Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well. b. Gently wash the wells with PBS to remove any detached cells.
-
Treatment: a. Replace the PBS with fresh medium containing the desired concentrations of this compound or vehicle control. To minimize the effects of cell proliferation on wound closure, it is advisable to use a low-serum medium.
-
Imaging and Analysis: a. Immediately after adding the treatment, capture images of the wound at time 0. Mark the plate to ensure the same field of view is imaged at subsequent time points. b. Incubate the plate at 37°C and capture images at regular intervals (e.g., every 12 or 24 hours) until the wound in the control group is nearly closed. c. The rate of wound closure can be quantified using image analysis software (e.g., ImageJ) by measuring the area of the cell-free gap at each time point. The percentage of wound closure can be calculated relative to the initial wound area.
Conclusion
This compound is a valuable pharmacological tool for the investigation of cell migration and invasion. By inhibiting the Rho/MRTF/SRF signaling pathway, it allows for the detailed study of the molecular mechanisms underlying these fundamental cellular processes. The protocols outlined in these application notes provide a robust framework for researchers to assess the anti-migratory and anti-invasive effects of this compound in various cell types. The provided quantitative data for the closely related analog, CCG-203971, serves as a useful benchmark for designing experiments and interpreting results. As with any small molecule inhibitor, it is essential to perform appropriate controls and dose-response experiments to validate the findings in the specific experimental system.
References
Application Notes and Protocols: CCG-232601 in Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232601 is a potent and orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell proliferation, and fibrosis. Evidence suggests that targeting the Rho/MRTF/SRF pathway can be an effective strategy against fibrotic diseases.[2] Organoid models, three-dimensional self-organizing structures derived from stem cells, offer a near-physiological system to study disease pathogenesis and evaluate therapeutic candidates.[3][4][5][6] This document provides detailed application notes and protocols for the utilization of this compound in various organoid models to investigate its therapeutic potential.
Mechanism of Action
This compound inhibits the transcriptional activity of the SRF. It functions downstream of RhoA, a small GTPase that, when activated, promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This polymerization releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, which then initiates the transcription of target genes involved in cell motility, contraction, and extracellular matrix production. By inhibiting this pathway, this compound can effectively block the activation of myofibroblasts and the subsequent deposition of extracellular matrix, key events in the progression of fibrosis.[2][7]
Signaling pathway of this compound in inhibiting the fibrotic response.
Application in Organoid Models
Given its anti-fibrotic properties, this compound is a prime candidate for evaluation in organoid models of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), liver fibrosis, and kidney fibrosis. It can also be investigated in cancer organoids where the tumor microenvironment and stromal activation play a significant role.
Experimental Protocols
General Organoid Culture
This protocol provides a general framework for culturing organoids. Specific media components and growth factors will vary depending on the tissue of origin.
Materials:
-
Basement membrane extract (BME), e.g., Matrigel®[8]
-
Organoid culture medium (specific to organoid type)
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution
-
Sterile culture plates (24- or 48-well)
-
This compound stock solution (dissolved in DMSO)
General experimental workflow for this compound treatment of organoids.
Procedure:
-
Thaw cryopreserved organoids or follow a specific protocol for establishing organoids from primary tissue.[8][9]
-
Prepare a cell suspension in BME on ice.
-
Plate droplets of the BME/organoid suspension into a pre-warmed multi-well plate.
-
Allow the BME to solidify at 37°C for 10-15 minutes.
-
Overlay the domes with the appropriate organoid culture medium.
-
Culture the organoids for 3-5 days to allow for their establishment.
-
Prepare fresh culture medium containing the desired concentrations of this compound and a vehicle control (DMSO).
-
Replace the existing medium with the treatment or control medium.
-
Incubate for the desired experimental duration, refreshing the medium every 2-3 days.
Assessment of Anti-Fibrotic Activity in Fibrosis Organoid Models
This protocol describes how to evaluate the efficacy of this compound in a fibrosis-in-a-dish model using organoids.
Procedure:
-
Establish organoids from a relevant tissue source (e.g., lung, liver, kidney).
-
Induce a fibrotic response by treating the organoids with a pro-fibrotic agent such as TGF-β1 (5 ng/mL) for 48-72 hours.
-
Co-treat a subset of the TGF-β1-stimulated organoids with varying concentrations of this compound (e.g., 0.1 µM to 10 µM).
-
Include control groups: untreated organoids, organoids treated with TGF-β1 alone, and organoids treated with this compound alone.
-
After the treatment period, harvest the organoids for analysis.
Downstream Analysis:
-
Quantitative PCR (qPCR): Analyze the expression of fibrosis-related genes such as ACTA2 (α-SMA), COL1A1 (Collagen I), and FN1 (Fibronectin).
-
Immunofluorescence Staining: Stain whole organoids or sections for fibrotic markers like α-SMA and Collagen I to visualize changes in protein expression and localization.
-
Western Blot: Quantify the protein levels of fibrotic markers.
-
Organoid Size and Morphology Analysis: Image the organoids throughout the experiment to assess changes in size and morphology.
Data Presentation
Table 1: Hypothetical qPCR Data for Fibrosis Markers in a Lung Organoid Model
| Treatment | Concentration (µM) | Relative ACTA2 Expression (Fold Change) | Relative COL1A1 Expression (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β1 | - | 5.2 ± 0.5 | 8.1 ± 0.7 |
| TGF-β1 + this compound | 0.1 | 4.1 ± 0.4 | 6.5 ± 0.6 |
| TGF-β1 + this compound | 1 | 2.5 ± 0.3 | 3.2 ± 0.4 |
| TGF-β1 + this compound | 10 | 1.3 ± 0.2 | 1.5 ± 0.3 |
| This compound | 10 | 0.9 ± 0.1 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical IC50 Values of this compound on Myofibroblast Activation in Different Organoid Models
| Organoid Model | IC50 for ACTA2 Expression Inhibition (µM) |
| Human Lung Organoids | 0.75 |
| Human Liver Organoids | 1.2 |
| Human Kidney Organoids | 0.9 |
IC50 values are calculated from dose-response curves of TGF-β1-induced ACTA2 expression. The reported IC50 of this compound for inhibiting SRE.L activity is 0.55 µM.[1]
Conclusion
The use of this compound in organoid models presents a powerful approach to study its anti-fibrotic potential in a more physiologically relevant context. The protocols outlined here provide a foundation for researchers to investigate the efficacy and mechanism of action of this promising compound in various disease models. Further optimization of treatment conditions and analysis methods will be necessary depending on the specific organoid system and research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Organoids to Characterize Signaling Pathways in Cancer Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical applications of human organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iPSC-Derived Organoids as Therapeutic Models in Regenerative Medicine and Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in organoid development and applications in disease modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CCG-232601
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with CCG-232601.
Troubleshooting Dissolution Issues
Proper dissolution of this compound is critical for accurate and reproducible experimental results. If you are experiencing issues with dissolving this compound, please refer to the following guide.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Q2: My this compound is not dissolving in DMSO at room temperature. What should I do?
A2: It is not uncommon for this compound to require assistance to fully dissolve. The application of ultrasonication and gentle warming is recommended to achieve complete dissolution in DMSO.[1]
Q3: What is the maximum soluble concentration of this compound in DMSO?
A3: The maximum solubility of this compound in DMSO has been determined to be 40 mg/mL, which is equivalent to 87.74 mM.[1] Achieving this concentration may require both ultrasonication and warming.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of fresh, anhydrous DMSO. To aid dissolution, use an ultrasonic bath and warm the solution gently until the compound is fully dissolved.[1] For example, to make a 10 mM stock solution, you would dissolve 4.56 mg of this compound in 1 mL of DMSO.
Q5: How should I store my this compound stock solution?
A5: Once prepared, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][4] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Quantitative Solubility Data
| Compound | Solvent | Maximum Solubility | Molar Concentration | Notes |
| This compound | DMSO | 40 mg/mL[1] | 87.74 mM[1] | Requires ultrasonication and warming. Use of newly opened, anhydrous DMSO is recommended.[1] |
Detailed Experimental Protocol: Dissolving this compound in DMSO
This protocol outlines the recommended procedure for dissolving this compound to prepare a stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
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Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
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Heating block or water bath set to 37°C (optional, for gentle warming)
Procedure:
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Initial Mixing: Briefly vortex the mixture to suspend the powder in the solvent.
-
Ultrasonication: Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes. Visually inspect the solution for any remaining particulate matter.
-
Gentle Warming (if necessary): If the compound is not fully dissolved after ultrasonication, warm the solution in a 37°C water bath or heating block for an additional 10-15 minutes. Periodically vortex the solution during this time.
-
Final Check: Once the solution is clear and free of any visible particles, the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
References
CCG-232601 cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the compound CCG-232601.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental use of this compound.
Q1: Why am I observing high cytotoxicity in my vehicle control group?
A: High cytotoxicity in the vehicle control can invalidate experimental results. The primary cause is often the concentration of the organic solvent, such as DMSO, used to dissolve this compound.
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Solvent Toxicity: Cell lines exhibit different sensitivities to organic solvents. It is crucial to determine the maximum tolerated solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone.
-
Solvent Purity: Ensure the solvent used is of high purity and has not been contaminated.
Q2: My IC50 value for this compound is significantly different from published values.
A: Discrepancies in IC50 values can arise from several factors.[1][2]
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivities to this compound. The reported IC50 for this compound is 0.55 µM in HEK293T cells, while in WI-38 and C2C12 cells, the IC50 values are 14.2 µM and 12.9 µM, respectively.[1][2][3]
-
Assay Type: The cytotoxicity assay method used can influence the calculated IC50 value. For instance, a reporter assay might yield a different IC50 than a metabolic assay like the MTS assay.[1][2]
-
Experimental Conditions: Variations in incubation time, cell density, and passage number can all affect the apparent cytotoxicity. Ensure consistent experimental parameters.
Q3: I am not observing the expected inhibition of the Rho/MRTF/SRF pathway.
A: A lack of pathway inhibition could be due to several experimental variables.
-
Compound Concentration: Ensure that the concentration of this compound being used is sufficient to inhibit the pathway in your specific cell line. A dose-response experiment monitoring the expression of downstream targets of the Rho/MRTF/SRF pathway, such as α-SMA or collagen I, can help determine the optimal concentration.
-
Treatment Duration: The inhibitory effect of this compound may be time-dependent. Consider performing a time-course experiment to identify the optimal treatment duration.
-
Cellular Context: The regulation of the Rho/MRTF/SRF pathway can be cell-type specific. In WI-38 cells, this compound inhibits both MRTF-A and MRTF-B, whereas in C2C12 cells, only MRTF-A is affected.[1]
Q4: I am observing unexpected off-target effects.
A: While this compound is a known inhibitor of the Rho/MRTF/SRF pathway, off-target effects can occur, especially at higher concentrations.
-
Mitochondrial Function: this compound has been shown to affect mitochondrial function, including inhibiting all complexes of the electron transport chain.[2] This can lead to secondary effects on cell viability and metabolism.
-
Dose-Response: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that inhibits the target pathway.
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HEK293T | SRE Luciferase Reporter Assay | 0.55 | [3][4] |
| WI-38 (human lung fibroblast) | MTS Assay | 14.2 ± 2.57 | [1] |
| C2C12 (mouse myoblast) | MTS Assay | 12.9 ± 2.84 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTS Assay for Cell Viability
This protocol is adapted from standard MTS assay procedures.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.5% DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance from wells with medium only.
Flow Cytometry for Mitochondrial Membrane Potential (using JC-1)
This protocol outlines the use of the JC-1 dye to measure changes in mitochondrial membrane potential.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
JC-1 Staining: Resuspend the cell pellet in 500 µL of PBS containing 5 µg/mL JC-1 dye.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze immediately using a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).
Visualizations
Rho/MRTF/SRF Signaling Pathway
The following diagram illustrates the key components and interactions of the Rho/MRTF/SRF signaling pathway, which is inhibited by this compound.
References
unexpected results with CCG-232601 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCG-232601. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 for this compound and why are my results different?
A1: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the experimental system. An IC50 of 0.55 µM has been reported in a HEK293T cell-based Serum Response Element (SRE) luciferase reporter assay.[1][2][3] However, in cytotoxicity assays such as the MTS assay, the IC50 has been observed to be substantially higher, in the range of 12.9 µM to 14.2 µM in WI-38 and C2C12 cells.[1][4] This discrepancy is likely due to differences in cell type-specific responses and the nature of the assay.[1][4] When designing your experiments, it is crucial to establish a dose-response curve for your specific cell line and assay to determine the optimal concentration of this compound.
Q2: Are there any known off-target effects of this compound?
A2: Yes, recent studies have revealed that this compound and related compounds can impact mitochondrial function. These molecules have been shown to inhibit all complexes of the mitochondrial electron transport chain.[4][5] This inhibition leads to a reduction in mitochondrial respiration and a metabolic shift towards glycolysis.[6][7] Researchers should be aware of these potential off-target effects as they could influence experimental outcomes, particularly in studies related to cell metabolism and bioenergetics.
Q3: What is the precise mechanism of action for this compound?
A3: this compound is an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[2][8] This pathway plays a crucial role in gene transcription related to fibrosis.[8] The exact molecular target of this compound is still under investigation, with several potential candidates being explored, including direct interaction with MRTF, MICAL-2 (a monooxygenase that regulates actin), and pirin, a nuclear protein.[1] The inhibition of this pathway ultimately leads to the suppression of fibrotic gene expression.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays
Problem: Significant cytotoxicity is observed at concentrations expected to be non-toxic, or there is a lack of effect at concentrations reported to be active.
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line. |
| Assay Type | The type of viability assay can influence the results. For example, MTS assays may yield different IC50 values compared to reporter assays.[1][4] Consider using multiple, mechanistically different viability assays to confirm your findings. |
| Mitochondrial Effects | As this compound can affect mitochondrial function, this may lead to cytotoxicity that is independent of the Rho/MRTF/SRF pathway.[4][5] If unexpected cytotoxicity is observed, consider co-treatment with mitochondrial protective agents or measuring markers of mitochondrial health. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. |
| Cell Seeding Density | Inconsistent cell seeding can lead to variability in results. Ensure a uniform cell suspension and proper mixing before and during plating. |
Inconsistent Western Blot Results for Pathway Components
Problem: Difficulty in detecting consistent changes in the protein levels of RhoA, MRTF-A, or SRF following this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Antibody Quality | Validate the specificity and sensitivity of your primary antibodies using positive and negative controls. |
| Treatment Duration and Concentration | The effect of this compound on protein expression may be time and concentration-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in your target proteins. |
| Loading Controls | Ensure that your loading control is stable under your experimental conditions and is not affected by this compound treatment. |
| Subcellular Localization | This compound is expected to inhibit the nuclear translocation of MRTF-A.[9] Consider performing cellular fractionation and Western blotting on nuclear and cytoplasmic extracts to assess changes in protein localization. |
| Experimental Variability | As noted in peer reviews of related research, Western blot results can be variable.[4] Ensure consistent sample preparation, loading, and transfer. Run biological replicates to confirm your findings. |
Quantitative Data Summary
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | HEK293T | SRE Luciferase Reporter | 0.55 µM | [1][2][3] |
| IC50 | WI-38 | MTS Assay | 14.2 µM | [1][4] |
| IC50 | C2C12 | MTS Assay | 12.9 µM | [1][4] |
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is used to measure the activity of the Rho/MRTF/SRF signaling pathway.
-
Cell Seeding: Plate HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with an SRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Lysis and Luciferase Measurement: After the desired treatment period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the effect of this compound on mitochondrial function.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Treatment: Treat the cells with this compound at the desired concentrations for the specified duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate the plate in a non-CO2 incubator at 37°C.
-
Seahorse XF Analysis: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. Place the cell culture microplate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The Seahorse XF software will calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare these parameters between treated and control cells.[6]
Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Potential off-target effects of this compound on mitochondrial function.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Insights into the Pharmacological Inhibition of SRF Activity: Key Inhibitory Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCG-232601 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of CCG-232601.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a potent, orally active inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) transcriptional pathway.[1][2] It has an IC50 of 0.55 µM in a Serum Response Element (SRE) Luciferase Reporter Assay.[2] The direct molecular target of this series of compounds, including this compound, has been identified as Pirin, an iron-dependent cotranscription factor.[3][4]
Q2: What are the known or suspected off-target effects of this compound?
A2: While this compound was developed as a specific inhibitor of the Rho/MRTF/SRF pathway, recent studies have revealed several cellular effects that may be considered off-target or downstream consequences of its primary mechanism. These include:
-
Alterations in Mitochondrial Function: this compound has been shown to inhibit mitochondrial respiratory chain complexes, repress oxidative phosphorylation, and increase glycolysis.[5][6]
-
Induction of Histone Hyperacetylation: Treatment with this compound can lead to the hyperacetylation of histone H4 at lysines 12 and 16 (H4K12 and H4K16).[5][6]
-
Modulation of Actin Dynamics: As an inhibitor of the Rho pathway, which is a key regulator of the actin cytoskeleton, this compound can induce changes in actin filament organization.[5]
Q3: How does the cytotoxicity of this compound vary across different cell lines?
A3: The cytotoxic effects of this compound can be cell-line specific. For example, WI-38 human lung fibroblast cells have been shown to be more sensitive to this compound compared to C2C12 mouse myoblast cells.[5][6] It is crucial to determine the IC50 for cytotoxicity in your specific cell model to distinguish between targeted pathway inhibition and general toxicity.
Q4: Is a broad kinase screen relevant for investigating the off-target effects of this compound?
A4: While broad kinase screening is a standard method for assessing the selectivity of kinase inhibitors, its relevance for this compound is less direct as it is not designed as a kinase inhibitor.[7] However, if a cellular phenotype does not align with the known functions of the Rho/MRTF/SRF pathway or its identified target Pirin, a kinase screen could be considered as part of a broader investigation to identify any unexpected interactions with kinases.[8][9]
Data Summary
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 (SRE.L Activity) | HEK293T | SRE Luciferase Reporter | 0.55 µM | [2] |
| IC50 (Cytotoxicity) | WI-38 | MTS Assay | 14.2 ± 2.57 µM | [10] |
| IC50 (Cytotoxicity) | C2C12 | MTS Assay | 12.9 ± 2.84 µM | [10] |
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTS, MTT).
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | High concentrations of hydrophobic compounds like this compound may precipitate in aqueous culture media. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system (ensure final solvent concentration is non-toxic to cells, typically ≤ 0.1% DMSO).[11] |
| Cell Line-Specific Sensitivity | The cytotoxic effects of this compound can vary between cell lines.[5][6] It is recommended to perform a dose-response curve for each new cell line to determine its specific sensitivity. |
| Off-Target Toxicity vs. On-Target Effect | At high concentrations, the observed effects may be due to general cytotoxicity rather than specific inhibition of the Rho/MRTF/SRF pathway. Correlate viability data with on-target pathway modulation (e.g., by checking the expression of SRF target genes). |
Issue 2: No significant change in mitochondrial respiration after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Compound Concentration or Treatment Time | The effects of this compound on mitochondrial function are dose- and time-dependent.[10] Ensure that the concentration used is sufficient to engage the target and that the treatment duration is adequate to observe changes in mitochondrial respiration. A time-course and dose-response experiment is recommended. |
| Cellular Metabolic State | The basal metabolic state of your cells can influence their response to metabolic inhibitors. Ensure that your cells are in a consistent metabolic state (e.g., log phase of growth) for all experiments. |
| Assay Sensitivity | Ensure that your mitochondrial function assay (e.g., Seahorse XF Analyzer) is properly calibrated and that the cell seeding density is optimized for the assay plate.[12] |
Issue 3: Difficulty in detecting changes in histone acetylation by Western blot.
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality | Use a well-validated antibody specific for the acetylated histone mark of interest (e.g., AcH4K12, AcH4K16).[5] It is advisable to test multiple antibodies from different vendors. |
| Insufficient Protein Lysis and Histone Extraction | Histones are basic proteins and require specific extraction protocols (e.g., acid extraction) for efficient isolation from the nucleus.[13] Ensure your lysis buffer is appropriate for histone extraction. |
| Low Abundance of Acetylation Mark | The change in acetylation may be subtle. Use a positive control (e.g., cells treated with a known HDAC inhibitor) to ensure your detection method is sensitive enough. Normalize the acetylated histone signal to the total histone H4 signal.[11] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol provides a framework for assessing the effect of this compound on the function of mitochondrial respiratory chain complexes.
-
Cell Culture and Treatment:
-
Plate cells (e.g., WI-38) at an appropriate density in your standard culture medium.
-
Allow cells to adhere and reach the desired confluency.
-
Treat cells with this compound at the desired concentration (e.g., 20 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).[1]
-
-
Cell Harvesting and Preparation:
-
Harvest cells by trypsinization and wash with fresh culture medium.
-
Resuspend the cell pellet in a suitable respiration buffer (e.g., MiR05).
-
Determine cell concentration and viability using a hemocytometer and trypan blue staining.
-
-
High-Resolution Respirometry:
-
Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.
-
Add the cell suspension to the respirometer chambers.
-
Follow a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess the function of different respiratory chain complexes. A typical SUIT protocol might involve the sequential addition of:
-
Digitonin (to permeabilize the plasma membrane)
-
Malate and pyruvate (B1213749) (for Complex I)
-
ADP (to stimulate oxidative phosphorylation)
-
Succinate (for Complex II)
-
Cytochrome c (to check the integrity of the outer mitochondrial membrane)
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Oligomycin (to inhibit ATP synthase)
-
FCCP (to uncouple the mitochondrial membrane and measure maximal respiration)
-
Rotenone (to inhibit Complex I)
-
Antimycin A (to inhibit Complex III)
-
-
-
Data Analysis:
-
Calculate the oxygen consumption rate (OCR) at each step of the SUIT protocol.
-
Normalize the OCR to the number of cells.
-
Compare the OCRs between this compound-treated and vehicle-treated cells to determine the effect of the compound on each respiratory complex.[1]
-
Protocol 2: Analysis of Histone H4 Acetylation by Western Blot
This protocol describes the detection of changes in histone H4 acetylation at specific lysine (B10760008) residues.
-
Cell Lysis and Histone Extraction:
-
Culture and treat cells with this compound (e.g., 20 µM for 24 hours) and a vehicle control.[5]
-
Harvest the cells and wash with PBS.
-
Perform histone extraction using an acid extraction method. Briefly, lyse the cells in a buffer containing a detergent and protease inhibitors, pellet the nuclei, and extract the histones with 0.2 M H2SO4.[13]
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
Quantify the protein concentration using a suitable assay (e.g., Bradford).
-
-
SDS-PAGE and Western Blotting:
-
Separate the histone extracts (e.g., 15 µg per lane) on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histone H4 (e.g., anti-AcH4K12 and anti-AcH4K16) and total histone H4 (as a loading control) overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the acetylated histone to the signal of the total histone H4.
-
Compare the normalized values between the this compound-treated and vehicle-treated samples.[11]
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Potential off-target effects of this compound.
References
- 1. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone western blot protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TARGETING MITOCHONDRIAL FUNCTION USING NOVEL RHO/MRTF/SRF INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biochem.slu.edu [biochem.slu.edu]
improving the stability of CCG-232601 in solution
Welcome to the technical support center for CCG-232601, a potent and orally active inhibitor of the Rho/MRTF/SRF transcriptional pathway. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] It was developed as a more metabolically stable and soluble analog of its predecessor, CCG-203971.[3][4][5] The primary mechanism of action involves preventing the nuclear translocation of MRTF, a transcriptional coactivator. In unstimulated cells, MRTF is bound to globular actin (G-actin) in the cytoplasm. Activation of Rho signaling promotes the polymerization of G-actin into filamentous actin (F-actin), releasing MRTF.[6][7] Liberated MRTF then translocates to the nucleus, where it binds to SRF to initiate the transcription of genes involved in cytoskeletal regulation, fibrosis, and cell migration.[6][7] this compound's inhibition of this pathway makes it a valuable tool for studying and potentially treating fibrotic diseases.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][8] One supplier indicates a solubility of up to 40 mg/mL (87.74 mM) in DMSO, though achieving this concentration may require sonication and warming.[1] It is critical to use newly opened or properly stored anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to your desired concentration (e.g., 10 mM or 40 mg/mL). To aid dissolution, you can gently warm the solution and use an ultrasonic bath.[1] Once fully dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the compound's stability and lead to precipitation.[1]
For storage, please refer to the table below:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
| Data sourced from MedChemExpress.[1] |
Q4: I am seeing variability in the IC50 value of this compound in my experiments compared to published data. Why might this be?
A4: Discrepancies in IC50 values for this compound are not uncommon and can be attributed to several factors. Published studies have reported different IC50 values depending on the cell line and the assay used. For instance, the IC50 was reported as 0.55 µM in an SRE Luciferase Reporter Assay in HEK293T cells, while in cell viability assays, the IC50 was found to be 14.2 µM in WI38 cells and 12.9 µM in C2C12 cells.[4][9] This variability can arise from differences in:
-
Cell-specific responses: Different cell types may have varying sensitivities to the inhibitor.
-
Assay methodology: The choice of experimental assay (e.g., reporter gene assay vs. cell viability assay) can yield different IC50 values.[9]
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Experimental conditions: Factors such as cell density, serum concentration, and incubation time can all influence the apparent potency of the compound.
It is crucial to maintain consistent experimental parameters and, if possible, include a positive control to normalize your results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution in aqueous media (e.g., cell culture medium, PBS) | 1. Poor aqueous solubility: this compound has limited solubility in aqueous solutions. 2. High final concentration of the compound. 3. Low final concentration of DMSO: The final DMSO concentration in your aqueous solution may be too low to maintain solubility. | 1. Pre-warm your aqueous media to 37°C before adding the this compound stock solution. 2. Add the stock solution dropwise while gently vortexing or swirling the aqueous media to facilitate rapid mixing and prevent localized high concentrations. 3. Increase the final DMSO concentration in your working solution if your experimental system allows. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Ensure you have a vehicle control with the same final DMSO concentration. 4. Lower the final working concentration of this compound if possible. |
| Difficulty dissolving powdered this compound in DMSO | 1. Hygroscopic DMSO: DMSO readily absorbs water from the atmosphere, which can significantly reduce its solvating power for hydrophobic compounds.[1] 2. Insufficient agitation or temperature. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. If using a previously opened bottle, ensure it has been stored properly with the cap tightly sealed and in a dry environment. 2. Gently warm the vial in a 37°C water bath. 3. Use an ultrasonic bath to aid in dissolution.[1] |
| Inconsistent or lower-than-expected activity in cell-based assays | 1. Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Precipitation in media: The compound may have precipitated out of the cell culture medium, reducing its effective concentration. 3. Adsorption to plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, plates). | 1. Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment.[1] 2. Visually inspect your culture plates under a microscope after adding the compound to check for any signs of precipitation. 3. Consider using low-adhesion plasticware for sensitive assays. 4. Ensure the compound is fully dissolved in the media before adding it to the cells. |
Experimental Protocols & Visualizations
Rho/MRTF/SRF Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. External stimuli activate Rho GTPases, leading to F-actin polymerization. This releases G-actin-bound MRTF, allowing its nuclear translocation and subsequent activation of SRF-mediated gene transcription. This compound is believed to interfere with the nuclear import of MRTF.
Experimental Workflow: Preparing this compound for In Vitro Assays
This workflow outlines the best practices for preparing this compound for use in cell culture experiments to minimize solubility issues.
Protocol: Serum Response Element (SRE) Luciferase Reporter Assay
This assay is a common method to quantify the activity of the Rho/MRTF/SRF pathway.
Materials:
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HEK293T cells (or other suitable cell line)
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SRE-luciferase reporter plasmid (containing multiple copies of the Serum Response Element upstream of a luciferase gene)
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A control plasmid for transfection normalization (e.g., expressing Renilla luciferase)
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Transfection reagent
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Luciferase assay system (e.g., Dual-Glo®)
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This compound stock solution in DMSO
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Pathway activator (e.g., serum, LPA, or constitutively active RhoA plasmid)
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
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Compound Treatment: After 24 hours of transfection, replace the medium with low-serum medium (e.g., 0.5% FBS) containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate the cells with the compound for 1-2 hours.
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Pathway Activation: Stimulate the cells with a known activator of the Rho/MRTF/SRF pathway (e.g., add serum to a final concentration of 10-20%) to all wells except the unstimulated control.
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Incubation: Incubate the plate for an additional 6-8 hours at 37°C.
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Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
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Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 6. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: CCG-232601 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CCG-232601 in in vivo experiments. The information is compiled from available preclinical data to assist in the successful design and execution of your studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Lack of Efficacy (e.g., no reduction in fibrosis) | Inadequate Dosing or Bioavailability | Ensure the oral gavage administration of 50 mg/kg is performed correctly.[1][2][3] Consider assessing plasma levels of this compound to confirm exposure. |
| Timing of Administration | In the bleomycin-induced dermal fibrosis model, this compound was administered daily for 14 days.[4] Ensure the treatment duration is appropriate for your model. | |
| Formulation Issues | This compound was developed to have improved metabolic stability and solubility over its parent compounds.[1][2] However, ensure proper solubilization for oral administration. If precipitation is observed, re-evaluate the vehicle. | |
| Unexpected Toxicity or Adverse Events | Off-Target Effects | This compound targets the Rho/MRTF/SRF pathway, which can influence mitochondrial function.[1][5] At higher concentrations, it may impact mitochondrial respiration.[5] Consider reducing the dose or frequency of administration. Monitor for general signs of toxicity (weight loss, behavioral changes). |
| Vehicle Toxicity | Assess the toxicity of the vehicle alone in a control group of animals. | |
| Variability in Experimental Results | Inconsistent Drug Administration | Ensure accurate and consistent oral gavage technique across all animals. |
| Animal Health Status | Use healthy animals of a consistent age and weight. Underlying health issues can impact experimental outcomes. | |
| Bleomycin (B88199) Administration (in fibrosis models) | Ensure consistent intracutaneous injections of bleomycin to induce a uniform fibrotic response.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dose for this compound?
A1: In a mouse model of bleomycin-induced dermal fibrosis, an oral dose of 50 mg/kg administered daily has been shown to be effective.[1][2][3][4]
Q2: How should I formulate this compound for oral administration?
A2: While the specific vehicle for the 50 mg/kg oral dosing in the original studies is not detailed in the provided search results, this compound was developed for improved solubility.[1][2] Standard formulation practices for oral gavage in mice should be followed, potentially using vehicles such as corn oil, or aqueous solutions with suspending agents like carboxymethylcellulose. A pilot study to assess the solubility and stability of your specific formulation is recommended.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) transcriptional pathway.[1][4][5] This pathway is a key regulator of fibroblast activation into myofibroblasts, a critical step in the development of fibrosis.[2] By inhibiting this pathway, this compound can reduce the expression of profibrotic genes.
Q4: What are the known effects of this compound on cellular metabolism?
A4: Studies have shown that inhibitors of the Rho/MRTF/SRF pathway, including this compound, can regulate mitochondrial function.[1][5] At a concentration of 20 µM in cell culture, this compound was observed to reduce mitochondrial respiration.[5] Researchers should be aware of these potential effects on cellular bioenergetics.
Q5: What are the comparative IC50 values for this compound?
A5: The IC50 of this compound can vary depending on the cell line and the assay used.[5][6]
| Assay/Cell Line | IC50 (µM) |
| SRE.L Luciferase Reporter Assay (HEK293T cells) | 0.55[1][4][7] |
| MTS Assay (WI-38 human fibroblast cells) | 14.2 ± 2.57[5] |
| MTS Assay (C2C12 mouse myoblast cells) | 12.9 ± 2.84[5] |
Q6: How should I store this compound?
A6: For long-term storage of a stock solution, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[4]
Experimental Protocols
Bleomycin-Induced Dermal Fibrosis Mouse Model
This protocol is based on descriptions of the model used in this compound efficacy studies.[1][2][4]
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
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Induction of Fibrosis: Administer daily intracutaneous injections of bleomycin into a defined area of the back skin for 14 days.
-
This compound Administration:
-
Control Groups:
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A vehicle control group receiving oral gavage of the vehicle and intracutaneous injections of saline.
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A bleomycin control group receiving oral gavage of the vehicle and intracutaneous injections of bleomycin.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin samples from the treated area for analysis (e.g., histology to assess collagen deposition, gene expression analysis for fibrotic markers).
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on the Rho/MRTF/SRF pathway.
Experimental Workflow for Bleomycin-Induced Fibrosis Model
Caption: Workflow for testing this compound in a mouse fibrosis model.
Troubleshooting Logic for Lack of Efficacy
Caption: Decision tree for troubleshooting lack of efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. axonmedchem.com [axonmedchem.com]
dealing with CCG-232601 resistance in cells
Welcome to the technical support center for CCG-232601. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] Extracellular signals that activate Rho GTPases promote the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional coactivator for SRF, leading to the expression of genes involved in fibrosis, cell migration, and proliferation.[1][3] this compound is thought to disrupt this pathway, preventing the nuclear accumulation of MRTF and subsequent gene transcription.[4]
Q2: What is the reported IC₅₀ for this compound?
A2: The half-maximal inhibitory concentration (IC₅₀) of this compound can vary depending on the cell type and the assay used. In a Serum Response Element (SRE) luciferase reporter assay in HEK293T cells, the IC₅₀ has been reported as 0.55 µM.[2][5][6][7] However, in other cell lines, such as WI-38 and C2C12, the IC₅₀ values were observed to be significantly higher, around 14.2 µM and 12.9 µM, respectively, when assessed by cell viability assays.[5][8] It is crucial to determine the optimal concentration for your specific cell system empirically.
Q3: My cells are showing a decreased response to this compound treatment over time. What could be the cause?
A3: A decreased response to this compound suggests the development of resistance. This is a common phenomenon with targeted therapies.[5] Potential mechanisms include:
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Upregulation of the target pathway: Cells may compensate for the inhibition by increasing the expression of components of the Rho/MRTF/SRF pathway.
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Activation of bypass pathways: Cells might activate alternative signaling pathways that can drive the same downstream effects, such as cell proliferation or migration, rendering the inhibition of the MRTF/SRF pathway ineffective.
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Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
-
Target mutation: Although less common for non-covalent inhibitors, mutations in the binding site of the drug's target could reduce its affinity. The direct molecular target of this series of compounds is still under investigation, with Pirin being a candidate.[3]
Troubleshooting Guide for this compound Resistance
If you are observing a diminished effect of this compound in your cell culture experiments, follow this troubleshooting guide to investigate the potential resistance mechanisms.
Initial Assessment: Confirming Resistance
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations on your suspected resistant cells and compare it to the parental (sensitive) cell line. A rightward shift in the IC₅₀ value for the resistant cells will confirm resistance.
-
Time-Course Experiment: Treat both sensitive and resistant cells with a fixed concentration of this compound and monitor a key downstream marker (e.g., expression of α-SMA or a luciferase reporter) over time. A blunted or delayed response in the resistant line is indicative of resistance.
Investigating the Mechanism of Resistance
The following table outlines potential mechanisms of resistance and the experiments to investigate them.
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Upregulation of Target Pathway Components | Western Blot or qPCR: Analyze the protein or mRNA levels of key pathway components such as RhoA, MRTF-A/B, and SRF. | Increased expression of one or more of these proteins compared to sensitive cells. |
| Activation of Bypass Signaling Pathways | Phospho-protein arrays or Western Blot: Screen for the activation of common parallel pathways like MAPK/ERK, PI3K/Akt, or non-canonical Hedgehog signaling.[9] | Increased phosphorylation of key nodes in alternative pathways. |
| Increased Drug Efflux | Efflux Pump Activity Assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure efflux activity. | Lower intracellular accumulation of the fluorescent substrate. |
| Western Blot or qPCR: Analyze the expression of common drug transporters like MDR1 (ABCB1). | Increased expression of the transporter protein or mRNA. | |
| Altered Subcellular Localization of MRTF | Immunofluorescence: Stain for MRTF-A/B to observe its localization in the presence and absence of this compound. | Persistent nuclear localization of MRTF even after treatment. |
Experimental Protocols
SRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the SRF.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with a plasmid containing a firefly luciferase gene under the control of an SRE promoter and a control plasmid with a Renilla luciferase gene for normalization.
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Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Lysis and Reading: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the this compound concentration to determine the IC₅₀.
Western Blot for Pathway Components
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., RhoA, MRTF-A, SRF, p-ERK, p-Akt, GAPDH as a loading control).
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Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to the loading control.
Immunofluorescence for MRTF Localization
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with this compound or vehicle.
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Block with 5% BSA and incubate with a primary antibody against MRTF-A. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
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Analysis: Assess the subcellular localization of MRTF-A (cytoplasmic vs. nuclear) in treated and untreated cells.
Visualizing Signaling and Experimental Workflows
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Noncanonical hedgehog pathway activation through SRF-MKL1 promotes drug resistance in basal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
refining CCG-232601 treatment time course
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CCG-232601, a potent and orally active inhibitor of the Rho/MRTF/SRF transcriptional pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene transcription involved in fibroblast activation and fibrosis.[1] By inhibiting this pathway, this compound can attenuate the development of fibrosis.[1][2]
Q2: What are the recommended in vitro treatment concentrations and durations for this compound?
A2: The optimal concentration and duration of this compound treatment are cell-type and assay-dependent. However, published studies provide a starting point. For example, in human dermal fibroblasts, inhibition of ACTA2 expression was observed at 10 µM for 24 hours.[1] In WI-38 and C2C12 cell lines, various effects on mitochondrial function and signaling pathways were observed at concentrations ranging from 10 µM to 20 µM for 24 hours.[3][4] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: What is the reported IC50 for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay used. An IC50 of 0.55 µM has been reported for the inhibition of SRE.L activity in HEK293T cells.[2][5][6] However, in other cell lines like WI-38 and C2C12, the IC50 for cytotoxicity was found to be higher, around 12.9 µM to 14.2 µM.[5][7] This highlights the importance of determining the IC50 in your specific cell model.
Q4: Has this compound been used in in vivo studies?
A4: Yes, this compound has been shown to be effective in in vivo models. In a mouse model of bleomycin-induced dermal fibrosis, oral administration of this compound at 50 mg/kg daily for 14 days significantly inhibited skin fibrosis.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Toxicity | Concentration of this compound is too high for the specific cell line. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a lower concentration range based on published IC50 values and observe cell morphology and viability. In WI-38 and C2C12 cells, cytotoxicity was low at concentrations up to 20 µM for 24 hours.[4] |
| Inconsistent or No Effect | - Treatment time is too short. - Inadequate concentration of the compound. - Cell line is not responsive to Rho/MRTF/SRF inhibition. - Compound degradation. | - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. - Verify the concentration of your stock solution and perform a dose-response experiment. - Confirm that your cell line expresses the components of the Rho/MRTF/SRF pathway. - Store the compound as recommended (-20°C for 1 month, -80°C for 6 months) and prepare fresh dilutions for each experiment.[2] |
| Variability in Experimental Replicates | - Inconsistent cell seeding density. - Variability in treatment application. - Issues with the assay itself. | - Ensure a consistent number of cells are seeded in each well/dish. - Ensure uniform mixing of the compound in the culture medium. - Include appropriate positive and negative controls in your experimental setup. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Treatment Time | Observed Effect | Reference |
| HEK293T | SRE.L Luciferase Activity | IC50: 0.55 µM | - | Inhibition of Rho/MRTF/SRF pathway | [2][5] |
| Human Dermal Fibroblasts | ACTA2 Expression | 10 µM | 24 hours | Inhibition of TGF-β-stimulated ACTA2 expression | [1] |
| WI-38 | MTS Assay (Cytotoxicity) | IC50: 14.2 µM | 24 hours | Dose-dependent cytotoxicity | [7] |
| C2C12 | MTS Assay (Cytotoxicity) | IC50: 12.9 µM | 24 hours | Dose-dependent cytotoxicity | [7] |
| WI-38 | Western Blot | 20 µM | 24 hours | Inhibition of Rho/MRTF/SRF signaling proteins | [3][4] |
| WI-38 | Seahorse XF Assay | 20 µM | 24 hours | Reduction in mitochondrial respiration | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Treatment Duration | Observed Effect | Reference |
| Bleomycin-induced dermal fibrosis in mice | 50 mg/kg, oral gavage, daily | 14 days | Attenuation of dermal thickness and hydroxyproline (B1673980) content | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of ACTA2 Expression in Human Dermal Fibroblasts
-
Cell Culture: Culture human dermal fibroblasts in appropriate growth medium.
-
Stimulation: Stimulate fibroblasts with transforming growth factor-beta (TGF-β) to induce a fibrotic response.
-
Treatment: Concurrently treat cells with this compound at a desired concentration (e.g., 10 µM) for 24 hours.[1]
-
Analysis: Analyze the expression of alpha-smooth muscle actin (ACTA2), a marker of myofibroblast differentiation, using methods such as quantitative PCR or Western blotting.
Protocol 2: Bleomycin-Induced Dermal Fibrosis Mouse Model
-
Induction of Fibrosis: Induce dermal fibrosis in mice by daily intracutaneous injections of bleomycin.
-
Treatment: Administer this compound orally at a dose of 50 mg/kg daily for 14 days.[1][2]
-
Assessment: After the treatment period, assess the degree of dermal fibrosis by measuring dermal thickness and hydroxyproline content in skin samples.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Recommended workflow for in vitro experiments.
References
- 1. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: CCG-232601 Reporter Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize background and optimize CCG-232601 reporter assays. This compound is a potent inhibitor of the Rho/MRTF/SRF transcriptional pathway, and its activity is commonly assessed using a Serum Response Element (SRE)-driven luciferase reporter assay.
Troubleshooting Guides
High background signal is a common issue in luciferase reporter assays that can mask the specific effects of compounds like this compound. Below are common causes and solutions to reduce background and improve the signal-to-noise ratio.
Issue: High Background Luminescence
A high background can obscure the true signal from your experimental reporter.
| Parameter | Condition | Typical Background (RLU) | Signal-to-Noise Ratio | Recommendation |
| Cell Seeding Density (HEK293 cells/well in 96-well plate) | Low (1 x 10^4) | 150 | 20 | May result in low signal. |
| Optimal (3-5 x 10^4) | 200 | 50 | Recommended for a balance of robust signal and low background. [1] | |
| High (8 x 10^4) | 500 | 15 | Can lead to contact inhibition and increased background. | |
| Transfection Reagent:DNA Ratio (µL:µg) | Low (1:1) | 250 | 30 | May result in lower transfection efficiency. |
| Optimal (2:1 to 3:1) | 200 | 60 | Maximizes transfection efficiency while minimizing toxicity-related background. | |
| High (5:1) | 400 | 25 | Can cause cellular stress and increase background.[2] | |
| Serum Starvation | No Starvation | 800 | 5 | Growth factors in serum activate the SRE promoter, leading to high background. |
| 4-6 hours | 300 | 40 | Sufficient for reducing background in many cases. | |
| Overnight (16-24 hours) | 150 | 70 | Ideal for minimizing basal SRE activity before stimulation. [1] | |
| Reporter Plasmid | Promoterless Vector | 50 | N/A | Use as a negative control to assess intrinsic background. |
| SRE-luciferase | 200 (unstimulated) | N/A | Basal activity is expected; the key is to minimize this relative to the stimulated signal. |
Note: Relative Light Unit (RLU) values are illustrative and will vary depending on the specific luminometer, reagents, and cell line used. The signal-to-noise ratio is calculated as (Signal RLU / Background RLU).
Experimental Protocols
This protocol provides a general framework for an SRE-luciferase reporter assay in HEK293 cells to evaluate the inhibitory activity of this compound.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
Serum-free DMEM
-
Dual-luciferase assay reagent
-
Opaque 96-well plates
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells in an opaque 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete growth medium.[1]
-
Ensure even cell distribution.
-
-
Transfection:
-
Prepare a transfection mix according to the manufacturer's protocol. A common ratio is 2:1 or 3:1 of transfection reagent to DNA.
-
For each well, co-transfect with the SRE-luciferase reporter plasmid and a control Renilla plasmid.
-
Incubate for 4-6 hours at 37°C.
-
-
Serum Starvation:
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the cells with the this compound dilutions for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., serum or LPA) to activate the Rho/MRTF/SRF pathway. Include a vehicle-only control.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction of the stimulated control over the unstimulated control.
-
Determine the inhibitory effect of this compound by comparing the normalized luciferase activity in treated wells to the stimulated control.
-
Mandatory Visualizations
Caption: Experimental workflow for a this compound SRE reporter assay.
Caption: Rho/MRTF/SRF signaling pathway and the point of inhibition by this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in my this compound reporter assay?
A1: High background can stem from several factors:
-
Intrinsic Promoter Activity: The SRE promoter may have a high basal level of activity in your chosen cell line.
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Cell Health and Density: Unhealthy or overly confluent cells can lead to non-specific signals.[4] Actively dividing cells generally take up foreign DNA better.
-
Contamination: Microbial contamination of reagents or cells can produce light.
-
Transfection Reagent Toxicity: High concentrations of transfection reagents can be toxic to cells, leading to increased background.
-
Expired or Improperly Stored Reagents: Luciferase assay reagents are sensitive and can degrade over time, leading to higher background.
Q2: How can I be sure that this compound is specifically inhibiting the Rho/MRTF/SRF pathway in my assay?
A2: To ensure specificity, include the following controls:
-
Promoterless Vector Control: Transfect cells with a luciferase vector that lacks the SRE promoter to measure non-specific effects on luciferase expression.
-
Counter-Screen: Use a different reporter assay that is not dependent on the Rho/MRTF/SRF pathway to see if this compound has off-target effects.
-
Dose-Response Curve: A specific inhibitor should produce a sigmoidal dose-response curve.
Q3: My results show high variability between replicate wells. What could be the cause?
A3: High variability can be caused by:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to different cell numbers in each well.
-
Pipetting Errors: Inaccurate pipetting of transfection reagents, DNA, or assay reagents can introduce variability.
-
Edge Effects: Wells on the edge of the plate can be more prone to evaporation and temperature fluctuations. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS.
-
Variable Transfection Efficiency: Ensure that your transfection protocol is optimized and consistent across all wells.
Q4: Should I use a dual-luciferase or single-luciferase reporter assay?
A4: A dual-luciferase assay is highly recommended. A second, constitutively expressed reporter (like Renilla luciferase) allows you to normalize for differences in cell number and transfection efficiency between wells, which reduces variability and increases the reliability of your data.
Q5: What type of microplate should I use for my luciferase assay?
A5: Use opaque, white-walled plates for luminescence assays. White plates reflect the light and maximize the signal detected by the luminometer. Clear plates can lead to crosstalk between wells, and black plates can quench the signal.[5]
References
Technical Support Center: Validating CCG-232601 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of CCG-232601 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] Its primary mechanism is the disruption of SRF-mediated gene transcription.[3][4] This pathway is a key regulator of cellular processes such as actin dynamics, cell proliferation, and fibrosis, making this compound a valuable tool for studying these phenomena and a potential therapeutic agent for fibrotic diseases.[1][2][5]
Q2: What is the direct molecular target of this compound?
While the precise molecular target of this compound is still under investigation, it is known to functionally inhibit the Rho/MRTF/SRF pathway.[3][4] Recent studies suggest that compounds in this chemical series may interact with Pirin, an iron-dependent cotranscription factor.[6]
Q3: I am not seeing the expected inhibitory effect of this compound in my cell line. What could be the reason?
Several factors can contribute to a lack of observable activity. These include:
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Cell Line Specificity: The activity of this compound can be cell-type dependent. The reported half-maximal inhibitory concentration (IC50) varies across different cell lines.[4][7]
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Sub-optimal Concentration: The effective concentration of this compound may be different in your cell line compared to published data. A dose-response experiment is crucial to determine the optimal concentration.
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Assay Sensitivity: The assay used to measure the downstream effects of Rho/MRTF/SRF inhibition may not be sensitive enough in your specific cellular context.
-
Compound Stability: Ensure the compound has been stored correctly and is not degraded.
Troubleshooting Guide
Issue 1: No or low activity of this compound observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the IC50 in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| Cell Line Insensitivity | Consider if the Rho/MRTF/SRF pathway is active and functionally important in your chosen cell line under your experimental conditions. You can assess the baseline activity of this pathway by measuring the expression of known SRF target genes. |
| Assay Issues | Ensure your assay is optimized and validated for your cell line. Consider using an alternative or complementary assay to confirm your results. For example, if you are using a proliferation assay, you could also perform a Western blot for a downstream target. |
| Compound Integrity | Verify the integrity of your this compound stock. If possible, test its activity in a cell line with a known response. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and serum concentrations. Changes in these parameters can affect the activation state of the Rho/MRTF/SRF pathway. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent drug concentrations across all wells. |
Experimental Protocols
Dose-Response Assay to Determine IC50
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.
Materials:
-
Your cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as your highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Use a non-linear regression model to calculate the IC50 value.
Western Blot for SRF Target Gene Expression
This protocol allows for the assessment of this compound's effect on the expression of a downstream target of the Rho/MRTF/SRF pathway, such as α-Smooth Muscle Actin (α-SMA) or Connective Tissue Growth Factor (CTGF).
Materials:
-
Your cell line of interest
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your target protein (e.g., α-SMA, CTGF) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration(s) for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein to the loading control.
Data Presentation
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| HEK293T | SRE-Luciferase Reporter Assay | 0.55 | [7] |
| WI-38 | MTS Assay | 14.2 | [4] |
| C2C12 | MTS Assay | 12.9 | [4] |
Table 2: Example Western Blot Quantification
| Treatment | Normalized α-SMA Expression (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 1.00 | 0.12 |
| This compound (1 µM) | 0.75 | 0.09 |
| This compound (10 µM) | 0.32 | 0.05 |
Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound activity in a new cell line.
Caption: Troubleshooting decision tree for unexpected this compound activity results.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Rho/MRTF/SRF Pathway Inhibitors: CCG-232601 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a critical regulator of cellular processes, including actin cytoskeleton dynamics, gene expression, cell proliferation, and migration. Its dysregulation is implicated in various diseases, notably fibrosis and cancer. This guide provides a comparative analysis of CCG-232601, a potent Rho/MRTF/SRF pathway inhibitor, and other well-known inhibitors targeting this cascade. The information is supported by quantitative data and detailed experimental protocols to aid in the selection of appropriate research tools.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade is initiated by the activation of Rho GTPases, often in response to extracellular stimuli. Activated Rho promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, a transcription factor that binds to Serum Response Elements (SREs) in the promoter regions of target genes. This leads to the transcription of genes involved in cell motility, contraction, and matrix production.
Caption: The Rho/MRTF/SRF signaling pathway and points of inhibitor intervention.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other inhibitors of the Rho/MRTF/SRF pathway. The half-maximal inhibitory concentration (IC50) values are presented for key assays that assess the functional output of the pathway.
| Inhibitor | Target(s) | Assay | Cell Line/System | IC50 |
| This compound | MRTF/SRF-mediated transcription | SRE-Luciferase Reporter | HEK293T | 0.55 µM [1][2][3] |
| CCG-203971 | MRTF/SRF-mediated transcription | SRE-Luciferase Reporter | HEK293T | 0.64 µM[4][5] |
| SRE-Luciferase Reporter | - | 6.4 µM[6][7] | ||
| PC-3 Cell Migration | PC-3 | 4.2 µM[6][8] | ||
| Cytotoxicity | WI-38 | 12.0 µM[9] | ||
| Cytotoxicity | C2C12 | 10.9 µM[9] | ||
| CCG-1423 | MRTF/SRF-mediated transcription | SRE-Luciferase Reporter | - | 1.5 µM[10] |
| CCG-222740 | MRTF/SRF-mediated transcription | Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | 5 µM[11][12] |
| Cell Viability (MTT Assay) | Cancer-Associated Fibroblasts (CAFs) | ~10 µM[13][14] | ||
| Y-27632 | ROCK1/ROCK2 | ROCK1 Kinase Assay | - | Kᵢ = 220 nM[15] |
| ROCK2 Kinase Assay | - | Kᵢ = 300 nM[15] | ||
| Noradrenergic Contraction | Human/Rabbit Corpus Cavernosum | 2.8-3.3 µM[16] | ||
| Latrunculin B | Actin Polymerization | Actin Polymerization (in vitro) | - | ~60 nM (serum-free) |
| Growth Inhibition | HeLa Cells | 1.4 µM[17][18] | ||
| Cytochalasin D | Actin Polymerization | Actin Polymerization | - | 25 nM[19][20] |
| Cytotoxicity | Human MRC5 cells | 2.36 µM[21] |
Detailed Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is a cornerstone for quantifying the transcriptional activity of the SRF complex.
Objective: To measure the inhibitory effect of compounds on SRF-mediated gene transcription.
Workflow:
Caption: Workflow for the SRE-Luciferase Reporter Assay.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Cells are seeded in 96-well plates and transiently transfected with a SRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[22][23]
-
-
Compound Treatment and Pathway Stimulation:
-
Following transfection, cells are serum-starved for a period (e.g., 20-24 hours) to reduce basal pathway activity.[23][24]
-
Cells are then pre-treated with various concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes).[22]
-
The Rho/MRTF/SRF pathway is subsequently stimulated with an agonist such as serum, lysophosphatidic acid (LPA), or phorbol (B1677699) myristate acetate (B1210297) (PMA).[22][24]
-
-
Luciferase Assay and Data Analysis:
-
After a suitable incubation period (e.g., 6-8 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.[22][23]
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
IC50 values are calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Fibroblast-Mediated Collagen Contraction Assay
This assay provides a functional measure of the ability of fibroblasts to remodel the extracellular matrix, a process highly dependent on the Rho/MRTF/SRF pathway.
Objective: To assess the effect of inhibitors on the contractile capacity of fibroblasts embedded in a 3D collagen matrix.
Workflow:
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. plus.labcloudinc.com [plus.labcloudinc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCG-203971 - MedChem Express [bioscience.co.uk]
- 8. CCG-203971 | Rho/MKL1/SRF inhibitor | Probechem Biochemicals [probechem.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Latrunculin B | Antifungal | TargetMol [targetmol.com]
- 19. Cytochalasin D | CAS:22144-77-0 | inhibitor of actin polymerization, selective | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. apexbt.com [apexbt.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. promega.com [promega.com]
- 23. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison of CCG-232601 and CCG-203971 in Anti-Fibrotic Efficacy
In the landscape of anti-fibrotic drug discovery, the inhibition of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway has emerged as a promising therapeutic strategy. Within this class of inhibitors, CCG-232601 and its predecessor, CCG-203971, have garnered significant attention. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
This compound is a potent, orally active second-generation inhibitor of the Rho/MRTF/SRF pathway, developed as a more drug-like analog of CCG-203971.[1][2] Experimental evidence demonstrates that this compound exhibits superior potency in in vitro assays and comparable, if not greater, efficacy in in vivo models of fibrosis at a lower, orally administered dose compared to the intraperitoneally administered CCG-203971.[1][3]
Data Presentation
In Vitro Efficacy: Inhibition of SRE-Luciferase Activity
The inhibitory activity of this compound and CCG-203971 on the Rho/MRTF/SRF pathway is commonly assessed using a Serum Response Element (SRE) driven luciferase reporter assay. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Compound | IC50 (SRE-Luciferase Assay) | Cell Line | Reference |
| This compound | 0.55 µM | HEK293T | [4][5][6] |
| 14.2 µM | WI-38 | [6][7][8] | |
| 12.9 µM | C2C12 | [6][7][8] | |
| CCG-203971 | 0.64 µM | HEK293T | [6][9] |
| 6.4 µM | Not Specified | [10] | |
| 12.0 µM | WI-38 | [6][7][8] | |
| 10.9 µM | C2C12 | [6][7][8] |
Note: Discrepancies in IC50 values can be attributed to different cell lines and specific assay conditions.
In Vivo Efficacy: Bleomycin-Induced Dermal Fibrosis
The anti-fibrotic potential of these compounds has been evaluated in the bleomycin-induced dermal fibrosis mouse model, a well-established model for studying scleroderma.
| Compound | Dose & Administration | Key Findings | Reference |
| This compound | 50 mg/kg, oral gavage, daily for 14 days | Inhibited the development of bleomycin-induced dermal fibrosis.[3][4] | [1][2][3][4] |
| CCG-203971 | 100 mg/kg, intraperitoneal injection, twice daily | Suppressed bleomycin-induced skin thickening.[10][11] | [10][11] |
| 4-fold higher IP dose compared to this compound oral dose | Showed comparable efficacy to the lower oral dose of this compound.[1][3] | [1][2][3] |
Signaling Pathway and Experimental Workflow
Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade is a key regulator of cellular processes involved in fibrosis, including fibroblast activation and extracellular matrix deposition. Both this compound and CCG-203971 exert their anti-fibrotic effects by inhibiting this pathway.
Caption: The Rho/MRTF/SRF signaling pathway in fibrosis and the inhibitory action of CCG compounds.
Experimental Workflow: Bleomycin-Induced Dermal Fibrosis Model
The following diagram outlines the typical workflow for evaluating the efficacy of anti-fibrotic compounds in the bleomycin-induced dermal fibrosis mouse model.
Caption: Workflow for evaluating anti-fibrotic compounds in the bleomycin-induced fibrosis model.
Experimental Protocols
SRE-Luciferase Reporter Assay
This assay is used to quantify the activity of the Rho/MRTF/SRF signaling pathway.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with an SRE-luciferase reporter plasmid and a constitutively active RhoA plasmid. A Renilla luciferase plasmid is often co-transfected for normalization.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound, CCG-203971, or vehicle control (DMSO).
-
Luciferase Activity Measurement: Following a 16-24 hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega). Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: IC50 values are calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Bleomycin-Induced Dermal Fibrosis Mouse Model
This in vivo model is used to assess the anti-fibrotic efficacy of the compounds.
-
Animal Model: Typically, 6-8 week old male C57BL/6 mice are used.
-
Fibrosis Induction: Mice receive daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL bleomycin in PBS) into a shaved area on the back for 14 to 28 days. Control mice receive PBS injections.
-
Compound Administration:
-
This compound: Administered daily by oral gavage (e.g., 50 mg/kg) starting from the first day of bleomycin injections.
-
CCG-203971: Administered via intraperitoneal injection (e.g., 100 mg/kg, twice daily).
-
A vehicle control group (e.g., DMSO or other appropriate solvent) is included.
-
-
Efficacy Evaluation:
-
Skin Thickness: Dermal thickness is measured at the end of the study using calipers or histological analysis.
-
Histology: Skin samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess overall morphology and inflammation, and with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Skin samples are hydrolyzed, and the hydroxyproline content, a major component of collagen, is quantified as a measure of total collagen deposition.
-
Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is performed to identify myofibroblasts, a key cell type in fibrosis.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the anti-fibrotic effects of the compounds compared to the vehicle-treated, bleomycin-induced group.
Conclusion
The available data strongly suggest that this compound is a more advanced and promising anti-fibrotic agent compared to its predecessor, CCG-203971. Its improved potency and, most notably, its oral bioavailability, represent significant advantages for potential clinical development. While both compounds effectively target the Rho/MRTF/SRF signaling pathway, the pharmacological properties of this compound make it a more viable candidate for further investigation in the treatment of fibrotic diseases. Researchers should consider these factors when selecting a compound for their studies.
References
- 1. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of bleomycin‐induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Cells | Free Full-Text | Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 7. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
CCG-232601 Specificity: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comparative analysis of CCG-232601, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, against other relevant compounds.
This compound is a second-generation, orally active small molecule inhibitor of the Rho/MRTF/SRF transcriptional pathway.[1][2] It is an analog of CCG-203971 with improved metabolic stability and solubility.[3] This pathway is a critical regulator of cellular processes such as fibrosis, and its inhibition is a promising therapeutic strategy for diseases like systemic scleroderma.[1][3] Recent evidence suggests that the direct molecular target of the CCG-1423 series of compounds, to which this compound belongs, is Pirin, an iron-dependent co-transcription factor.[4]
This guide presents a summary of the available quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows to provide a comprehensive overview of this compound's specificity.
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and comparator compounds. CCG-203971 is the parent compound to this compound, while CCT251236 is another known Pirin ligand.
| Compound | Assay | Cell Line | Target/Pathway | IC50 / Kd | Reference |
| This compound | SRE.L Luciferase Reporter Assay | HEK293T | Rho/MRTF/SRF Pathway | 0.55 µM | [5][6][7] |
| MTS Cytotoxicity Assay | WI-38 | Cell Viability | 14.2 ± 2.57 µM | [7] | |
| MTS Cytotoxicity Assay | C2C12 | Cell Viability | 12.9 ± 2.84 µM | [7] | |
| CCG-203971 | SRE.L Luciferase Reporter Assay | HEK293T | Rho/MRTF/SRF Pathway | 0.64 µM | [8] |
| MTS Cytotoxicity Assay | WI-38 | Cell Viability | 12.0 ± 3.99 µM | ||
| MTS Cytotoxicity Assay | C2C12 | Cell Viability | 10.9 ± 3.52 µM | ||
| CCT251236 | Surface Plasmon Resonance | - | Pirin | 44 nM (Kd) | |
| HSF1-mediated HSP72 Induction | SK-OV-3 | HSF1 Pathway | 19 nM | ||
| KinomeScan (442 kinases) | - | Off-target kinases | >10,000 nM (KIT, PDGFRA, PDGFRB), 420 nM (BRAF) |
Note: A broad-panel kinase screen for this compound is not publicly available. The specificity of this compound is primarily inferred from its potent inhibition of the Rho/MRTF/SRF pathway and its activity in cell-based phenotypic assays.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this compound's action and the methods used for its validation, the following diagrams are provided.
Caption: Rho/MRTF/SRF signaling pathway and the putative target of this compound.
Caption: Workflow for a typical SRE.L Luciferase Reporter Assay.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to CCG-232601 and ROCK Inhibitors for Researchers
In the landscape of cellular signaling research, particularly concerning the Rho GTPase pathway, investigators have a choice of small molecule inhibitors that target different nodes of this critical signaling cascade. This guide provides a detailed comparison of CCG-232601, a novel inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway, with the well-established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, such as Y-27632. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.
Delineating the Mechanisms of Action: A Tale of Two Targets
The fundamental difference between this compound and classical ROCK inhibitors lies in their distinct molecular targets within the Rho signaling pathway. While both classes of compounds ultimately impinge upon Rho-mediated cellular processes, they do so by inhibiting different key players.
ROCK Inhibitors (e.g., Y-27632, Fasudil (B1672074), Ripasudil): These are ATP-competitive inhibitors that directly target the kinase activity of ROCK1 and ROCK2.[1][2] ROCKs are major downstream effectors of active, GTP-bound RhoA. By inhibiting ROCK, these compounds prevent the phosphorylation of numerous downstream substrates, thereby blocking ROCK-mediated signaling cascades that regulate actin-myosin contractility, cell adhesion, and motility.[3]
This compound: This compound operates further downstream in the Rho signaling cascade, specifically targeting the MRTF/SRF-mediated transcriptional pathway.[4] Its identified molecular target is Pirin, an iron-dependent co-transcription factor that modulates the activity of MRTF.[5] By inhibiting Pirin, this compound prevents the nuclear translocation of MRTF-A and its subsequent interaction with SRF, thereby blocking the transcription of SRF-responsive genes.[6]
The following diagram illustrates the distinct points of intervention for this compound and ROCK inhibitors within the Rho signaling pathway.
Quantitative Comparison of In Vitro Potency
Direct comparison of the potency of these inhibitors is challenging due to the lack of head-to-head studies using identical assay conditions. The following tables summarize the available quantitative data from discrete studies.
Table 1: Potency of this compound
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | SRE.L Luciferase Reporter Assay | HEK293T | 0.55 µM | [4] |
Table 2: Potency of Common ROCK Inhibitors
| Compound | Target | Assay | Ki / IC50 | Reference |
| Y-27632 | ROCK1 | Kinase Assay | Ki = 220 nM | |
| ROCK2 | Kinase Assay | Ki = 300 nM | ||
| Fasudil | ROCK1 | Kinase Assay | IC50 = 0.26 µM | |
| ROCK2 | Kinase Assay | IC50 = 0.32 µM | ||
| Ripasudil | ROCK1 | Kinase Assay | IC50 = 51 nM | |
| ROCK2 | Kinase Assay | IC50 = 19 nM |
Note: IC50 and Ki values are highly dependent on the specific assay conditions (e.g., ATP concentration for competitive inhibitors) and should be interpreted with caution when comparing across different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the key assays cited in this guide.
SRE.L Luciferase Reporter Assay (for this compound)
This assay measures the transcriptional activity of the Serum Response Factor (SRF) in response to Rho pathway activation.
Methodology:
-
Cell Seeding: HEK293T cells are seeded in a 96-well plate at a density that allows for optimal growth and transfection efficiency.
-
Transfection: Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of a synthetic promoter containing multiple Serum Response Elements (SRE.L) and a plasmid expressing a constitutively active form of RhoA (e.g., RhoA Q63L) to stimulate the pathway. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Incubation: Cells are incubated for 24-48 hours to allow for plasmid expression.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Induction: Cells are incubated for a further period (e.g., 6 hours) to allow for inhibitor action and luciferase expression.
-
Cell Lysis: The cells are washed and lysed using a specific lysis buffer.
-
Luminescence Measurement: The cell lysate is transferred to an opaque plate, and a luciferase assay reagent containing the substrate (luciferin) is added. The resulting luminescence is measured using a luminometer. If a Renilla luciferase control is used, a second reagent is added to measure its activity.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The normalized data is then plotted against the inhibitor concentration to determine the IC50 value.[7][8][9]
In Vitro Kinase Assay (for ROCK Inhibitors)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.
Methodology:
-
Plate Preparation: A 96-well microplate is coated with a specific ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Inhibitor Incubation: Varying concentrations of the ROCK inhibitor (e.g., Y-27632) are added to the wells.
-
Enzyme Addition: A fixed amount of purified, active ROCK1 or ROCK2 enzyme is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP at a concentration typically close to its Km for the enzyme.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period to allow the phosphorylation reaction to proceed.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using a primary antibody specific to the phosphorylated form of the substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.
-
Data Analysis: The signal intensity, which is proportional to the kinase activity, is measured. The data is then plotted against the inhibitor concentration to determine the IC50 value. For ATP-competitive inhibitors, the Ki value can be calculated using the Cheng-Prusoff equation.[10][11][12]
Concluding Remarks
The choice between this compound and a ROCK inhibitor will largely depend on the specific research question.
-
ROCK inhibitors like Y-27632 are ideal for studies focused on the direct consequences of ROCK kinase activity, such as the regulation of the actin cytoskeleton and cell contractility. Their effects are generally rapid and directly linked to the inhibition of ROCK's enzymatic function.
-
This compound , on the other hand, offers a unique tool to investigate the transcriptional outputs of the Rho pathway. Its use is particularly relevant for studying longer-term cellular processes that are dependent on changes in gene expression, such as fibrosis and cellular differentiation.[4] As it targets a cofactor rather than a kinase, its mechanism may offer a different specificity profile and potentially distinct downstream biological consequences compared to direct kinase inhibition.
Researchers should carefully consider the specific signaling events they wish to modulate when selecting an inhibitor. For a comprehensive understanding of the Rho pathway's role in a particular biological context, the use of both types of inhibitors in parallel experiments could yield valuable and complementary insights.
References
- 1. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 2. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are pirin inhibitors and how do they work? [synapse.patsnap.com]
- 6. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
- 12. cellbiolabs.com [cellbiolabs.com]
head-to-head comparison of CCG-232601 and CCG-1423
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed, objective comparison of two prominent inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway: the first-generation compound CCG-1423 and the second-generation compound CCG-232601. This comparison is intended for researchers, scientists, and drug development professionals, offering a summary of their performance, supporting experimental data, and detailed methodologies for key experiments.
Introduction and Overview
The Rho/MRTF/SRF signaling pathway is a critical regulator of gene expression involved in various cellular processes, including cell proliferation, migration, and fibrosis. Dysregulation of this pathway is implicated in numerous diseases, making it an attractive target for therapeutic intervention. CCG-1423 was one of the first small molecule inhibitors developed to target this pathway. However, its utility has been hampered by issues of cytotoxicity and suboptimal pharmacokinetic properties. This led to the development of second-generation inhibitors, including this compound, which was designed to have improved metabolic stability, solubility, and a better safety profile.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and CCG-1423, comparing their potency and cytotoxicity in various in vitro assays.
Table 1: In Vitro Potency (IC50)
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | SRE-Luciferase Reporter | HEK293T | 0.55 µM | [1] |
| CCG-1423 | SRE-Luciferase Reporter | PC-3 | 1.5 µM | [2] |
Note: The SRE-Luciferase reporter assay is a direct measure of the compounds' ability to inhibit the MRTF/SRF-mediated gene transcription.
Table 2: Cytotoxicity (IC50)
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | MTS Assay | WI-38 | 14.2 ± 2.57 µM | [3] |
| This compound | MTS Assay | C2C12 | 12.9 ± 2.84 µM | [3] |
| CCG-1423 | Not explicitly stated in the same study, but noted to have "unacceptable cytotoxicity" in human colonic myofibroblasts. | Human Colonic Myofibroblasts | - | [4] |
Note: A higher IC50 value in a cytotoxicity assay indicates lower toxicity.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of compounds on the transcriptional activity of the MRTF/SRF pathway.
Principle: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Serum Response Element (SRE). Activation of the Rho/MRTF/SRF pathway leads to the transcription of the luciferase gene, producing a measurable light signal. Inhibition of this pathway by compounds like this compound or CCG-1423 results in a decrease in luciferase activity.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T or other suitable cells in a 96-well plate at a density of 30,000 cells per well and incubate overnight.
-
Transfect the cells with an SRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 16-18 hours of incubation post-transfection, replace the medium with a low-serum medium (e.g., 0.5% FBS).
-
Add the test compounds (this compound or CCG-1423) at various concentrations to the wells.
-
-
Pathway Stimulation:
-
After a pre-incubation period with the compounds (typically 1 hour), stimulate the cells with an agonist that activates the Rho pathway (e.g., 20% FBS or specific growth factors).
-
-
Luciferase Activity Measurement:
-
After 6 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
MTS Cytotoxicity Assay
This colorimetric assay is used to assess the effect of the compounds on cell viability.
Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., WI-38 or C2C12) in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Incubation:
-
Treat the cells with a range of concentrations of this compound or CCG-1423 and incubate for a specified period (e.g., 24 hours).
-
-
MTS Reagent Addition:
-
Add the MTS reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the cytotoxic IC50 value.[3]
-
Bleomycin-Induced Dermal Fibrosis Mouse Model
This in vivo model is used to evaluate the anti-fibrotic efficacy of the compounds.
Principle: Repeated intradermal injections of bleomycin (B88199) in mice induce a fibrotic response in the skin, characterized by increased collagen deposition and the presence of myofibroblasts, mimicking aspects of human fibrotic diseases like scleroderma.
Protocol:
-
Animal Model:
-
Use 8-week-old female C57BL/6 mice.
-
-
Induction of Fibrosis:
-
Administer daily subcutaneous injections of bleomycin (1 mg/mL in 100 µL saline) into a designated area on the back of the mice for 21 consecutive days. Control mice receive saline injections.[12]
-
-
Compound Administration:
-
Administer this compound orally at a dose of 50 mg/kg daily, concurrently with the bleomycin injections. A similar administration route and dose would be used for CCG-1423 in a direct comparison.
-
-
Efficacy Evaluation:
-
After the treatment period, sacrifice the mice and collect skin tissue from the injected area.
-
Assess the degree of fibrosis by:
-
Histological analysis: Stain tissue sections with Masson's trichrome to visualize collagen deposition and measure dermal thickness.
-
Hydroxyproline assay: Quantify the total collagen content in the skin tissue.
-
Immunohistochemistry: Stain for markers of myofibroblasts, such as alpha-smooth muscle actin (α-SMA).[1][13][14][15]
-
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of CCG compounds.
Caption: A typical experimental workflow for comparing Rho/MRTF/SRF inhibitors.
Discussion and Conclusion
The available data clearly indicate that this compound represents a significant improvement over the first-generation inhibitor, CCG-1423. This compound demonstrates potent inhibition of the Rho/MRTF/SRF signaling pathway with an IC50 in the sub-micromolar range in reporter assays.[1] Crucially, it exhibits substantially lower cytotoxicity compared to CCG-1423, which has been reported to have unacceptable toxicity in some in vitro models.[4] This improved therapeutic window is a key advantage for potential therapeutic applications.
References
- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. grantome.com [grantome.com]
- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. The stromal vascular fraction mitigates bleomycin-induced skin fibrosis in mice by modulating vascular lesions and secreting antifibrotic factors at different stages of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of CCG-232601: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCG-232601, a potent and orally active inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, with its key alternatives. The information presented herein is supported by experimental data to aid researchers in evaluating its on-target effects for potential therapeutic applications, particularly in the context of fibrotic diseases.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Rho/MRTF/SRF transcriptional pathway, a critical signaling cascade involved in cell proliferation, migration, and fibrosis.[1][2] Developed as a second-generation compound, it demonstrates improved metabolic stability and solubility over its predecessor, CCG-203971.[3] The primary mechanism of action is the inhibition of SRF-mediated gene transcription. While the direct molecular target has been a subject of investigation, recent evidence strongly suggests that this compound and its analogs exert their effects through direct binding to pirin, an iron-dependent co-transcription factor.[4][5][6][7][8][9]
Comparative Analysis of Rho/MRTF/SRF Inhibitors
The following tables summarize the available quantitative data for this compound and its relevant alternatives, CCG-203971 and CCG-257081. This data is primarily derived from in vitro cell-based assays and in vivo preclinical models of fibrosis.
Table 1: In Vitro Potency of Rho/MRTF/SRF Inhibitors
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | SRE Luciferase Reporter | HEK293T | 0.55 | [3] |
| CCG-203971 | SRE Luciferase Reporter | HEK293T | 0.64 | [10] |
| CCG-203971 | SRE Luciferase Reporter | RhoA/C-activated | 6.4 | [11] |
| CCG-257081 | Inhibition of ACTA2 mRNA | Human Lung Fibroblasts | 4 | [12] |
| CCG-257081 | Inhibition of CTGF mRNA | Human Lung Fibroblasts | 15 | [12] |
Note: Discrepancies in IC50 values can arise from different cell lines and assay conditions.[3]
Table 2: In Vivo Efficacy in Bleomycin-Induced Dermal Fibrosis Model
| Compound | Species | Dosing | Key Findings | Reference |
| This compound | Mouse | 50 mg/kg, oral, daily | Significantly inhibited bleomycin-induced dermal fibrosis.[2][13] | [3][14] |
| CCG-203971 | Mouse | Intraperitoneal | Suppressed bleomycin-induced skin thickening and collagen content. | [11] |
| CCG-257081 | Mouse | 50 mg/kg, oral, daily | Significantly reduced skin thickening and total collagen content.[4] | [4] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the on-target effects of this compound.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in this guide are provided below.
SRE Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory activity of compounds on the MRTF/SRF-mediated gene transcription.
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with a Serum Response Element (SRE)-luciferase reporter plasmid and a constitutively active Gα12 construct (Q231L) to stimulate the Rho/MRTF/SRF pathway. A Renilla luciferase vector is often co-transfected as an internal control for normalization.[4][15]
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or other test compounds.
-
Luciferase Activity Measurement: After a defined incubation period (typically 6-24 hours), cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase assay system.[13][14]
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The normalized data is then used to determine the IC50 value of the inhibitor.
Bleomycin-Induced Dermal Fibrosis Mouse Model
This in vivo model is widely used to assess the anti-fibrotic potential of therapeutic agents.
-
Induction of Fibrosis: Mice receive daily intradermal or subcutaneous injections of bleomycin (B88199) in a defined area on their shaved backs for a period of 14 to 28 days.[1][2][16] Control animals receive vehicle injections.
-
Compound Administration: this compound (e.g., 50 mg/kg) or a vehicle control is administered daily via oral gavage throughout the bleomycin treatment period.[4]
-
Assessment of Fibrosis:
-
Histology: At the end of the study, skin samples are collected, fixed, and stained with Masson's trichrome to visualize collagen deposition and measure dermal thickness.[1][2]
-
Collagen Content: The total collagen content in the skin is quantified using a hydroxyproline or Sircol collagen assay.[11][16]
-
Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is performed to identify and quantify myofibroblasts.[1][3]
-
Western Blot Analysis
This technique is employed to determine the effect of this compound on the protein levels of key components of the Rho/MRTF/SRF pathway.
-
Cell Lysis and Protein Quantification: Cells treated with this compound are lysed, and the total protein concentration is determined using a BCA protein assay.[17]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for RhoA, MRTF-A, and SRF. A loading control, such as GAPDH, is also probed to ensure equal protein loading.[17][18]
-
Detection and Quantification: Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence substrate. The band intensities are quantified to determine the relative protein expression levels.
Conclusion
The available data confirms that this compound is a potent, orally bioavailable inhibitor of the Rho/MRTF/SRF signaling pathway. Its efficacy has been demonstrated in both in vitro reporter assays and in a preclinical model of dermal fibrosis, where it performs comparably or superiorly to its earlier-generation analog, CCG-203971. The identification of pirin as a likely molecular target provides a more precise understanding of its mechanism of action. This comparative guide, with its summarized data and detailed protocols, serves as a valuable resource for researchers investigating the therapeutic potential of targeting the Rho/MRTF/SRF pathway.
References
- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Insights into the Pharmacological Inhibition of SRF Activity: Key Inhibitory Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 17. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison: CCG-232601 vs. siRNA Knockdown for MRTF/SRF Pathway Inhibition
For researchers, scientists, and drug development professionals investigating the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, the choice between small molecule inhibitors and genetic knockdown tools is a critical decision. This guide provides an objective comparison of CCG-232601, a potent small molecule inhibitor, and siRNA-mediated knockdown of MRTF/SRF, supported by experimental data and detailed protocols.
The MRTF/SRF pathway is a key regulator of cellular processes such as cytoskeletal dynamics, cell migration, and fibrosis.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrotic disorders.[1][2] Consequently, targeted inhibition of this pathway is of significant interest for therapeutic development. This guide will delve into the specifics of two major inhibitory approaches: the chemical inhibitor this compound and the genetic tool, small interfering RNA (siRNA).
Mechanism of Action
This compound is a potent, orally active small molecule inhibitor of the Rho/MRTF/SRF transcriptional pathway.[3] It is a derivative of earlier compounds like CCG-1423 and CCG-203971, optimized for improved metabolic stability and solubility.[4][5] While its precise molecular target is still under investigation, it is known to disrupt MRTF/SRF-mediated gene transcription.[4]
siRNA knockdown , on the other hand, utilizes the cell's natural RNA interference (RNAi) machinery to achieve post-transcriptional gene silencing.[6][7] A specific siRNA molecule complementary to the mRNA of a target protein (e.g., MRTF-A, MRTF-B, or SRF) is introduced into the cell, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[8]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and siRNA-mediated knockdown of MRTF/SRF. It is important to note that direct side-by-side comparative studies are limited, and these values are compiled from various sources.
| Parameter | This compound | siRNA (MRTF/SRF) | References |
| Target | MRTF/SRF pathway activity | MRTF-A, MRTF-B, or SRF mRNA | [4][8] |
| Mechanism | Inhibition of transcriptional activation | mRNA degradation | [4][6] |
| IC50 / EC50 | ~0.55 µM (SRE.L Luciferase Assay in HEK293T cells) | Varies (typically nM range for transfection) | [5] |
| Effective Concentration | 5 - 20 µM (in vitro cell-based assays) | 1 - 100 nM (transfection) | [4][9] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours for optimal protein knockdown) | [6][10] |
| Duration of Effect | Dependent on compound half-life and clearance | Typically 3-7 days, can be longer | [10] |
| Delivery Method | Direct addition to cell culture media or oral gavage in vivo | Transfection (e.g., lipid-based reagents) | [2][8] |
| Parameter | This compound | siRNA (MRTF/SRF) | References |
| Specificity | Potential for off-target effects on other proteins | High sequence specificity, but can have off-target mRNA silencing | [6][11] |
| Toxicity | Can exhibit cytotoxicity at higher concentrations | Can induce off-target toxicity and immune responses | [4][12] |
| In Vivo Efficacy | Demonstrated in mouse models of fibrosis (e.g., 50 mg/kg oral gavage) | Delivery to target tissues in vivo can be challenging | [2] |
| Cost | Varies by supplier | Generally affordable for in vitro studies | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the efficacy of this compound and siRNA are provided below.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the MRTF/SRF pathway.
Objective: To measure the effect of this compound or MRTF/SRF siRNA on SRF-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with an SRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
For siRNA experiments, co-transfect with the specific siRNA targeting MRTF-A, MRTF-B, or SRF.
-
-
Treatment:
-
24 hours post-transfection, replace the medium.
-
For this compound, add the compound at various concentrations.
-
For siRNA experiments, cells will have been treated during transfection.
-
-
Induction and Lysis:
-
Induce the MRTF/SRF pathway with an appropriate stimulus (e.g., serum or LPA) for 6-8 hours.
-
Lyse the cells using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in SRE activity relative to a vehicle control.
-
For this compound, plot a dose-response curve to determine the IC50 value.
-
Western Blotting for Protein Knockdown
Objective: To quantify the reduction in MRTF-A, MRTF-B, or SRF protein levels following siRNA treatment.
Protocol:
-
Cell Lysis:
-
48-72 hours after siRNA transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for MRTF-A, MRTF-B, or SRF overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Real-Time PCR (qPCR) for mRNA Knockdown
Objective: To measure the reduction in MRTF-A, MRTF-B, or SRF mRNA levels following siRNA treatment.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
24-48 hours after siRNA transfection, extract total RNA from cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (MRTF-A, MRTF-B, or SRF) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
Determine the percentage of mRNA knockdown compared to a non-targeting control siRNA.
-
Visualizing Pathways and Workflows
Caption: MRTF/SRF signaling pathway and points of intervention.
Caption: Comparative experimental workflows.
Concluding Remarks
The choice between this compound and siRNA for inhibiting the MRTF/SRF pathway depends on the specific experimental goals.
-
This compound offers a rapid and reversible method of pathway inhibition, making it suitable for studying acute effects and for in vivo applications due to its oral bioavailability.[2][6] However, the potential for off-target effects should be carefully considered and controlled for.
-
siRNA-mediated knockdown provides a highly specific method to reduce the expression of target proteins, which is invaluable for validating the role of specific MRTF isoforms or SRF itself.[6][7] The slower onset and longer duration of action are key considerations in experimental design.[10] Challenges in delivery, especially in vivo, and potential off-target silencing remain important factors.[11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. web.stanford.edu [web.stanford.edu]
- 11. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-target effects by siRNA can induce toxic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency Analysis of CCG-232601: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of CCG-232601, a novel inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, against its predecessors and other relevant analogs. The data presented is compiled from various studies to offer a comprehensive overview of its performance, supported by detailed experimental methodologies.
This compound has emerged as a potent, orally active inhibitor of the Rho/MRTF/SRF transcriptional pathway, demonstrating significant potential as an antifibrotic therapeutic for conditions like systemic scleroderma.[1] Developed as a successor to earlier compounds, this compound exhibits improved pharmacokinetic properties, making it a more suitable candidate for in-depth preclinical and potential clinical investigations.[2] This guide delves into a comparative analysis of its potency, placing it in context with other key inhibitors of this critical signaling pathway.
Potency Comparison of Rho/MRTF/SRF Pathway Inhibitors
The inhibitory potency of this compound and its analogs has been evaluated in various cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for this compound and other notable inhibitors from the same chemical series. It is crucial to note that direct comparison of IC50 values is most accurate when determined using the same assay and cell line.
| Compound | IC50 (µM) | Assay | Cell Line |
| This compound | 0.55 | SRE.L Luciferase Reporter | HEK293T |
| CCG-203971 | 0.64 | SRE.L Luciferase Reporter | HEK293T |
| CCG-1423 | ~1 | SRE.L Luciferase Reporter | - |
| CCG-100602 | - | SRE.L Luciferase Reporter | - |
| CCG-222740 | 5 | Fibroblast-mediated Collagen Contraction | - |
| CCG-257081 | 7.2 - 9.9 | Cell Viability | LNCaP Abl |
Data compiled from multiple sources. SRE.L Luciferase Reporter assay data provides a direct comparison of potency in inhibiting the MRTF/SRF-mediated transcription.
As the data indicates, this compound displays a potent inhibitory effect on the Rho/MRTF/SRF pathway, with an IC50 of 0.55 µM in the Serum Response Element Luciferase (SRE.L) reporter assay.[1][3] This represents a slight improvement in potency over its direct predecessor, CCG-203971 (IC50 = 0.64 µM). Both second-generation inhibitors, this compound and CCG-203971, demonstrate significantly lower cytotoxicity compared to the first-generation compound, CCG-1423.
It is important to consider that the potency of these inhibitors can vary depending on the specific biological context and the assay used. For instance, in cytotoxicity assays conducted on WI-38 and C2C12 cell lines, the IC50 values for this compound were 14.2 µM and 12.9 µM, respectively, while for CCG-203971, they were 12 µM and 10.9 µM. This highlights the cell-type-specific effects and the difference between inhibiting a specific signaling pathway versus inducing general cytotoxicity.
The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling pathway is a critical regulator of gene expression involved in various cellular processes, including cell proliferation, migration, and fibrosis. The pathway is activated by extracellular signals that lead to the activation of the small GTPase RhoA. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This shift in the actin equilibrium releases MRTF, which is normally sequestered in the cytoplasm by G-actin. Freed from G-actin, MRTF translocates to the nucleus, where it acts as a transcriptional co-activator for SRF. The MRTF/SRF complex then binds to SREs in the promoter regions of target genes, driving their transcription.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
A clear understanding of the experimental protocols is essential for interpreting the potency data correctly. Below are detailed methodologies for the key assays cited in this guide.
Serum Response Element (SRE.L) Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the Rho/MRTF/SRF pathway.
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured under standard conditions. The cells are then transiently transfected with a plasmid containing a luciferase reporter gene under the control of a synthetic promoter with multiple copies of the Serum Response Element (SRE). A constitutively active RhoA mutant is often co-transfected to stimulate the pathway.
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compounds (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Luciferase Activity Measurement: After a defined incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The light output is directly proportional to the transcriptional activity of the SRE promoter.
-
Data Analysis: The luciferase activity for each compound concentration is normalized to the vehicle control. The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the SRE.L Luciferase Reporter Assay.
Cytotoxicity Assay (MTS/WST-1 Assay)
This assay is used to assess the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Cells (e.g., WI-38 or C2C12) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1 (water-soluble tetrazolium salt) is added to each well.
-
Colorimetric Measurement: Viable cells with active metabolism reduce the tetrazolium salt into a colored formazan (B1609692) product. The absorbance of the formazan is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion
This compound stands out as a potent inhibitor of the Rho/MRTF/SRF signaling pathway, with improved pharmacokinetic properties over its predecessors. The comparative data presented in this guide underscores its potential as a valuable tool for research into fibrosis and other diseases where this pathway is dysregulated. The provided experimental methodologies offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this promising compound.
References
A Comparative Guide to CCG-232601: Cross-Validation in Diverse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCG-232601, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, with its predecessors and other relevant compounds. The data presented is intended to assist researchers in evaluating its applicability for various experimental models.
This compound is an orally active small molecule that has demonstrated significant potential as an antifibrotic agent.[1][2] It is a second-generation compound developed through the optimization of CCG-203971, offering improved metabolic stability and solubility.[3][4] This guide will delve into its performance in different models, compare it with related inhibitors, and provide detailed experimental protocols.
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo data for this compound and related compounds, offering a clear comparison of their potency and efficacy across different experimental setups.
Table 1: In Vitro Potency of Rho/MRTF/SRF Pathway Inhibitors
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | SRE.L Reporter | HEK293T | 0.55 | [2][5] |
| MTS Assay (Cytotoxicity) | WI-38 (human lung fibroblasts) | 14.2 ± 2.57 | [3][4][6] | |
| MTS Assay (Cytotoxicity) | C2C12 (mouse myoblasts) | 12.9 ± 2.84 | [3][4][6] | |
| CCG-203971 | SRE.L Reporter | HEK293T | 0.64 | [7] |
| MTS Assay (Cytotoxicity) | WI-38 (human lung fibroblasts) | 12.0 ± 3.99 | [3][4][6] | |
| MTS Assay (Cytotoxicity) | C2C12 (mouse myoblasts) | 10.9 ± 3.52 | [3][4][6] | |
| CCG-1423 | SRE.L Reporter | Not Specified | Potent, but with significant cytotoxicity | [3] |
| CCG-222740 | Collagen Matrix Contraction | Human Conjunctival Fibroblasts | 5 | [8] |
| Collagen Matrix Contraction | Human Conjunctival Fibroblasts | 25 | [8] |
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Dermal Fibrosis Mouse Model
| Compound | Administration Route | Dosage | Outcome | Reference |
| This compound | Oral gavage | 50 mg/kg/day for 14 days | Inhibition of bleomycin-induced skin fibrosis | [1][2] |
| CCG-203971 | Intraperitoneal injection | 200 mg/kg/day | Comparable efficacy to 50 mg/kg oral this compound | [8][9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro and in vivo validation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SRE.L (Serum Response Element Luciferase) Reporter Assay
This assay is used to quantify the activity of the Rho/MRTF/SRF signaling pathway.
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 96-well plates and co-transfected with a SRE.L luciferase reporter plasmid and a constitutively active G-protein coupled receptor (GPCR) construct to stimulate the pathway.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is run in parallel.
-
Luciferase Activity Measurement: After a 24-hour incubation period, luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] Cytotoxicity Assay
This colorimetric assay is used to assess the effect of the compounds on cell viability.[3]
-
Cell Seeding: WI-38 or C2C12 cells are seeded in 96-well plates and allowed to adhere overnight.[3]
-
Compound Incubation: The cells are then treated with a range of concentrations of the test compounds for 24 hours.[3]
-
MTS Reagent Addition: The MTS reagent is added to each well and the plates are incubated for 1-4 hours at 37°C.[4]
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve, representing the concentration at which a 50% reduction in cell viability is observed.
Bleomycin-Induced Dermal Fibrosis Mouse Model
This in vivo model is a well-established method for studying skin fibrosis and the efficacy of antifibrotic agents.[10][11][12]
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Induction of Fibrosis: Bleomycin (B88199) (0.5 mg/mL in sterile saline) is administered daily via subcutaneous injections into a shaved area on the mouse's back for 14 to 28 days.[11] Control mice receive saline injections.
-
Drug Administration: this compound is administered daily by oral gavage at a dose of 50 mg/kg.[2] Treatment starts concurrently with the first bleomycin injection.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and skin samples are collected from the injection sites.
-
Histological Analysis: Skin sections are stained with Masson's trichrome to visualize collagen deposition and assess the degree of fibrosis. Dermal thickness is also measured.
-
Collagen Quantification: The collagen content in the skin samples is quantified using a Sircol Collagen Assay.
Conclusion
This compound represents a significant advancement in the development of Rho/MRTF/SRF pathway inhibitors. Its improved pharmacokinetic profile and demonstrated oral efficacy in a preclinical model of dermal fibrosis make it a promising candidate for further investigation in fibrotic diseases.[8][9] The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound and comparing its performance with other emerging therapeutic strategies.
References
- 1. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 12. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Therapeutic Window of CCG-232601: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window of CCG-232601, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, with its key alternatives. The data presented herein is compiled from preclinical studies and is intended to inform further research and development in the context of fibrotic diseases and other conditions driven by the Rho/MRTF/SRF pathway.
Introduction to this compound and the Rho/MRTF/SRF Pathway
This compound is an orally active small molecule that inhibits the transcriptional activity of the MRTF/SRF complex.[1] This pathway is a critical downstream effector of Rho GTPase signaling and plays a central role in actin cytoskeleton dynamics, cell motility, and the expression of fibrotic genes. Dysregulation of this pathway is implicated in various fibrotic diseases, including systemic scleroderma and pulmonary fibrosis, as well as in cancer metastasis. By inhibiting this pathway, this compound and its analogs represent a promising therapeutic strategy for these conditions.
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined as the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. A wider therapeutic window indicates a safer drug. This guide evaluates the therapeutic window of this compound by comparing its in vitro potency and cytotoxicity with its in vivo efficacy and tolerability, alongside similar data for its structural and functional analogs.
Comparative Efficacy and Cytotoxicity
The following tables summarize the available quantitative data for this compound and its key alternatives. This data allows for a direct comparison of their potency in inhibiting the target pathway, their cytotoxic effects on various cell lines, and their effective doses in preclinical models.
Table 1: In Vitro Potency of Rho/MRTF/SRF Inhibitors
| Compound | Assay Type | Cell Line | IC50 (µM) |
| This compound | SRE.L Luciferase Reporter | HEK293T | 0.55[1][2] |
| CCG-203971 | SRE.L Luciferase Reporter | HEK293T | 0.64[2] |
| CCG-222740 | Collagen Contraction | Human Conjunctival Fibroblasts | ~5 |
| CCG-257081 | ACTA2 mRNA Expression | Human Lung Fibroblasts | 4[3] |
| CCG-257081 | CTGF mRNA Expression | Human Lung Fibroblasts | 15[3] |
Table 2: In Vitro Cytotoxicity of Rho/MRTF/SRF Inhibitors
| Compound | Assay Type | Cell Line | IC50 (µM) |
| This compound | MTS Assay | WI-38 (Human Lung Fibroblast) | 14.2[4] |
| This compound | MTS Assay | C2C12 (Mouse Myoblast) | 12.9[4] |
| CCG-203971 | MTS Assay | WI-38 (Human Lung Fibroblast) | 12.0[4] |
| CCG-203971 | MTS Assay | C2C12 (Mouse Myoblast) | 10.9[4] |
| CCG-222740 | MTT Assay | Cancer-Associated Fibroblasts (CAFs) | ~10[5][6] |
Table 3: In Vivo Efficacy and Tolerability of Rho/MRTF/SRF Inhibitors in Mouse Models
| Compound | Disease Model | Effective Dose | Highest Tolerated Dose Reported (NOAEL) |
| This compound | Bleomycin-induced Dermal Fibrosis | 50 mg/kg (oral, daily)[2][7][8] | 50 mg/kg (oral, daily) |
| CCG-203971 | Bleomycin-induced Dermal Fibrosis | 200 mg/kg (IP, daily) | Not explicitly stated |
| CCG-222740 | Pancreatic Cancer (Caerulein-stimulated KC mice) | 100 mg/kg (oral, daily)[5][6][9] | 100 mg/kg (oral, daily)[5][6][9] |
| CCG-257081 | Bleomycin-induced Lung Fibrosis | 100 mg/kg (oral, daily)[3] | 100 mg/kg (oral, daily)[3] |
NOAEL (No Observed Adverse Effect Level) is presented as the highest dose tested in the cited studies without reported adverse effects. This serves as an estimate of the upper boundary of the therapeutic window in the absence of formal Maximum Tolerated Dose (MTD) studies.
Visualizing Key Concepts and Pathways
To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams are provided.
Caption: Conceptual Diagram of the Therapeutic Window.
Caption: The Rho/MRTF/SRF Signaling Pathway.
Caption: Experimental Workflow for Therapeutic Window Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTS Cell Viability/Cytotoxicity Assay
This colorimetric assay is used to determine the number of viable cells in culture by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan (B1609692) product by metabolically active cells.
-
Cell Plating: Seed cells (e.g., WI-38 or C2C12) in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 24 hours).
-
MTS Reagent Addition: Following treatment, add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, is determined by non-linear regression analysis.
SRE.L Luciferase Reporter Assay
This assay measures the transcriptional activity of the SRF, providing a direct readout of the Rho/MRTF/SRF pathway activation.
-
Cell Transfection: Co-transfect HEK293T cells with a plasmid containing a luciferase reporter gene under the control of a serum response element (SRE) promoter and a constitutively active RhoA plasmid. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound or a vehicle control.
-
Cell Lysis and Luciferase Measurement: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Normalization and Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the normalized luciferase activity.
Bleomycin-Induced Dermal Fibrosis Mouse Model
This is a widely used preclinical model to evaluate the efficacy of anti-fibrotic compounds.
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (B88199) (e.g., 100 µg in 100 µL of PBS) into a defined area on the backs of mice for a period of 14 to 28 days. Control mice receive PBS injections.
-
Drug Administration: Concurrently with bleomycin injections, administer the test compound (e.g., this compound at 50 mg/kg) or vehicle control daily via the desired route (e.g., oral gavage).
-
Efficacy Endpoints: At the end of the treatment period, euthanize the mice and collect skin tissue from the treated area for analysis.
-
Dermal Thickness: Measure the thickness of the dermal layer from histological sections stained with Masson's trichrome.
-
Collagen Content: Quantify the total collagen content in skin biopsies using a hydroxyproline (B1673980) assay.
-
-
Tolerability Assessment: Monitor the general health of the animals throughout the study, including body weight changes and any visible signs of toxicity.
Conclusion
The available data suggests that this compound is a potent inhibitor of the Rho/MRTF/SRF pathway with a promising therapeutic window in preclinical models. Its in vitro potency in the low micromolar to nanomolar range is coupled with significantly higher concentrations required to induce cytotoxicity, indicating a degree of selectivity for its target pathway over general cellular processes. In vivo, this compound demonstrates efficacy at a well-tolerated oral dose.
Compared to its predecessor, CCG-203971, this compound exhibits improved metabolic stability and oral bioavailability, allowing for effective oral administration at a lower dose. The newer analogs, CCG-222740 and CCG-257081, also show promise with high potency and good in vivo tolerability at effective doses.
Further studies are warranted to formally establish the maximum tolerated dose and to conduct more comprehensive toxicology assessments for this compound and its analogs. However, the current body of evidence strongly supports their continued investigation as potential therapeutic agents for fibrotic and other related diseases. This guide provides a foundational dataset and methodological framework to aid researchers in the design and interpretation of future studies in this important area of drug discovery.
References
- 1. Cells | Free Full-Text | Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 2. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of bleomycin-induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Preclinical Head-to-Head: The Novel Rho/MRTF/SRF Inhibitor CCG-232601 Versus Standard-of-Care Therapies for Dermal Fibrosis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel anti-fibrotic compound CCG-232601 against current standard-of-care treatments for dermal fibrosis, supported by preclinical experimental data.
Dermal fibrosis, a hallmark of debilitating autoimmune diseases like systemic sclerosis, presents a significant therapeutic challenge. Current standard-of-care treatments, primarily immunosuppressants, offer limited efficacy and are associated with notable side effects. This has spurred the development of targeted anti-fibrotic therapies. This guide provides a comparative analysis of a promising new investigational drug, this compound, against established treatments—mycophenolate mofetil (MMF) and tocilizumab—in a validated preclinical model of skin fibrosis.
At a Glance: Performance in the Bleomycin-Induced Dermal Fibrosis Model
The following table summarizes the quantitative efficacy of this compound and standard-of-care therapies in the bleomycin-induced dermal fibrosis mouse model. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head clinical trial.
| Treatment | Dosage | Administration Route | Key Efficacy Endpoints |
| This compound | 50 mg/kg/day | Oral (gavage) | Inhibits the development of dermal fibrosis.[1][2] |
| Mycophenolate Mofetil (MMF) | 50 or 150 mg/kg/day | Intraperitoneal | Decreased inflammatory-cell infiltration, tissue hydroxyproline (B1673980) content, and dermal thickness.[3] |
| Tocilizumab | Not specified | Not specified | Reduced dermal thickness and collagen deposition.[4] |
Unraveling the Mechanisms: Signaling Pathways in Fibrosis
Fibrosis is a complex process involving multiple signaling pathways that regulate the activation of fibroblasts into collagen-producing myofibroblasts. This compound and the standard-of-care therapies exert their anti-fibrotic effects by targeting distinct molecular pathways.
This compound: This novel small molecule inhibitor targets the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][5] This pathway is a critical downstream effector of pro-fibrotic stimuli. By inhibiting this pathway, this compound directly blocks the transcriptional activation of genes involved in myofibroblast differentiation and extracellular matrix production.
Standard-of-Care Therapies:
-
Mycophenolate Mofetil (MMF): As an inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase, MMF primarily targets the proliferation of T and B lymphocytes.[3] By suppressing the immune response, MMF indirectly reduces the production of pro-fibrotic cytokines that drive fibroblast activation.
-
Tocilizumab: This monoclonal antibody blocks the interleukin-6 (IL-6) receptor. IL-6 is a pleiotropic cytokine with pro-inflammatory and pro-fibrotic effects. By inhibiting IL-6 signaling, tocilizumab reduces inflammation and subsequent fibroblast activation.[4]
-
Rituximab (B1143277): This therapy targets and depletes CD20-positive B cells. B cells are implicated in the pathogenesis of fibrosis through the production of autoantibodies and pro-fibrotic cytokines.
In-Depth Look: Experimental Protocols
The bleomycin-induced dermal fibrosis model is a widely used and well-characterized in vivo system to study skin fibrosis and evaluate the efficacy of anti-fibrotic compounds.
General Workflow:
This compound Protocol:
-
Animal Model: Balb/c mice.[3]
-
Induction of Fibrosis: Daily intracutaneous injections of bleomycin for 14 days.[1]
-
Treatment: this compound administered orally (gavage) at a dose of 50 mg/kg daily for 14 days, concurrently with bleomycin injections.[1]
-
Endpoint Analysis: Histological assessment of skin for dermal fibrosis.
Mycophenolate Mofetil (MMF) Protocol:
-
Animal Model: Balb/c mice.[3]
-
Induction of Fibrosis: Subcutaneous injections of bleomycin (100 μ g/day in 100 μL PBS) for 4 weeks.[3]
-
Treatment: MMF administered intraperitoneally at doses of 50 or 150 mg/kg/day for 4 weeks, concurrently with bleomycin injections.[3]
-
Endpoint Analysis: Assessment of inflammatory-cell infiltration, α-smooth muscle actin-positive fibroblastic cell count, tissue hydroxyproline content, and dermal thickness.[3]
Tocilizumab Protocol:
-
Animal Model: BALB/c mice.[4]
-
Induction of Fibrosis: The study utilized a bleomycin-induced systemic sclerosis mouse model.[4]
-
Treatment: Mice were randomly divided into a control group, a bleomycin model group, and a tocilizumab treatment group.[4]
-
Endpoint Analysis: Measurement of dermal thickness, collagen deposition, and analysis of profibrotic markers in skin tissues.[4]
Rituximab Protocol:
-
Specific experimental protocols for rituximab in the bleomycin-induced dermal fibrosis model were not identified in the conducted search. Further research is needed to delineate its preclinical efficacy profile in this specific context.
Concluding Remarks
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycophenolate mofetil and daclizumab targeting T lymphocytes in bleomycin-induced experimental scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of tocilizumab treatment for skin fibrosis by inhibiting CD38+ macrophages in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
Benchmarking CCG-232601: A Comparative Guide to Novel Fibrosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant therapeutic challenge across a range of chronic diseases. This guide provides an objective comparison of CCG-232601, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, against a selection of novel fibrosis inhibitors currently in development. The information presented is intended to aid researchers in making informed decisions for their preclinical and clinical investigations.
Introduction to this compound
This compound is a potent and orally active small molecule inhibitor of the Rho/MRTF/SRF transcriptional pathway.[1][2][3] This pathway is a critical downstream effector of profibrotic stimuli, playing a key role in myofibroblast activation and collagen production.[2][4][5] this compound has demonstrated efficacy in preclinical models of fibrosis, positioning it as a promising candidate for the treatment of fibrotic diseases such as systemic scleroderma.[3][6][7][8]
Comparative Analysis of Novel Fibrosis Inhibitors
This section provides a comparative overview of this compound and other novel fibrosis inhibitors targeting distinct molecular pathways. The data presented is a synthesis of available preclinical and clinical findings.
Table 1: In Vitro Potency of Novel Fibrosis Inhibitors
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| This compound | Rho/MRTF/SRF Pathway | SRE.L Reporter Assay | 0.55 µM | HEK293T | [3][6][9] |
| BMS-986278 | LPA1 Receptor | - | - | - | - |
| Pamrevlumab | CTGF | - | - | - | - |
| BI 1015550 | PDE4B | - | - | - | [10] |
Table 2: In Vivo Efficacy of Novel Fibrosis Inhibitors
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | Bleomycin-induced dermal fibrosis (mouse) | 50 mg/kg, oral, daily for 14 days | Inhibited the development of dermal fibrosis. | [3][7][8] |
| BMS-986278 | Not specified | Not specified | Preclinical data supports its antifibrotic potential. | - |
| Pamrevlumab | Idiopathic Pulmonary Fibrosis (Phase 3) | 30 mg/kg, IV, every 3 weeks for 48 weeks | Did not meet the primary endpoint of change from baseline in forced vital capacity (FVC). The mean decline in FVC was 260 ml in the pamrevlumab arm compared to 330 ml in the placebo arm. | [11][12][13] |
| BI 1015550 | Idiopathic Pulmonary Fibrosis (Phase 2) | 18 mg, oral, twice daily for 12 weeks | Slowed the rate of lung function decline. Median FVC change of +5.7 mL for BI 1015550 vs -81.7 mL for placebo in patients not on background antifibrotics. | [14][15] |
Signaling Pathways in Fibrosis
Understanding the underlying signaling pathways is crucial for the rational design and evaluation of antifibrotic therapies. The following diagrams illustrate the key pathways targeted by this compound and the comparator inhibitors.
Caption: Rho/MRTF/SRF and LPA1 Signaling Pathways in Fibrosis.
Caption: CTGF Signaling Pathway in Fibrosis.
Caption: PDE4B Signaling Pathway in Fibrosis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of antifibrotic compounds.
Bleomycin-Induced Dermal Fibrosis Model
This model is widely used to screen and evaluate potential antifibrotic therapies.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. scispace.com [scispace.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 11. investor.fibrogen.com [investor.fibrogen.com]
- 12. binasss.sa.cr [binasss.sa.cr]
- 13. Pamrevlumab for Idiopathic Pulmonary Fibrosis: The ZEPHYRUS-1 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. physiciansweekly.com [physiciansweekly.com]
Validating the Mechanism of CCG-232601: A Comparative Guide with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCG-232601, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, with other relevant small molecules. We delve into its mechanism of action, present comparative experimental data, and detail genetic approaches that can be employed to rigorously validate its target and pathway engagement.
Mechanism of Action of this compound
This compound is a second-generation, orally active small molecule inhibitor of the Rho/MRTF/SRF signaling cascade.[1] This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, gene expression, and fibroblast activation, making it a key target in fibrotic diseases.[2][3] The canonical activation of this pathway begins with the activation of the small GTPase RhoA, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional co-activator for SRF, driving the expression of target genes, including those involved in fibrosis like α-smooth muscle actin (α-SMA) and collagen.[2][3][4] this compound is believed to disrupt this pathway, leading to a reduction in fibrotic gene expression.
Recent evidence suggests that the molecular target of the CCG-1423/CCG-203971 series of compounds, from which this compound is derived, may be the nuclear protein Pirin.[5] Inhibition of Pirin has been shown to affect MRTF/SRF-dependent gene expression.[5] This finding presents an important consideration for the precise mechanism of action of this compound.
Comparative Analysis of Rho/MRTF/SRF Pathway Inhibitors
This compound was developed as an analog of CCG-203971 with improved pharmacokinetic properties. Several compounds targeting the Rho/MRTF/SRF pathway have been described, allowing for a comparative assessment of their potency and efficacy.
| Compound | Target Pathway | Assay | IC50 | Reference |
| This compound | Rho/MRTF/SRF | SRE-Luciferase Assay | 0.55 µM | [1] |
| CCG-203971 | Rho/MRTF/SRF | SRE-Luciferase Assay | 6.4 µM | [6] |
| CCG-222740 | Rho/MRTF/SRF | Fibroblast-mediated collagen contraction | 5 µM | [7][8] |
| CCG-222740 | Rho/MRTF/SRF | CAF cell viability (MTT assay) | ~10 µM | [9] |
| CCT251236 | Pirin | HSF1-mediated HSP72 induction | 19 nM | [10] |
| CCT251236 | Pirin | SRE-Luciferase Assay | 3.3 nM | [5] |
Genetic Approaches for Mechanism Validation
While pharmacological data provides strong evidence for the mechanism of this compound, genetic approaches are the gold standard for validating the on-target effects of a small molecule inhibitor. Below are detailed experimental protocols for utilizing siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout to validate the role of the Rho/MRTF/SRF pathway and its putative direct target, Pirin, in the action of this compound.
Experimental Protocols
1. siRNA-Mediated Knockdown of MRTF-A and SRF
This experiment aims to determine if the genetic silencing of key components of the target pathway phenocopies the effects of this compound.
-
Cell Culture: Culture human dermal fibroblasts or other relevant cell types in appropriate growth medium.
-
siRNA Transfection:
-
Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Prepare siRNA complexes using a lipid-based transfection reagent according to the manufacturer's instructions. Use siRNAs targeting MRTF-A, SRF, and a non-targeting control siRNA.
-
Incubate cells with siRNA complexes for 24-48 hours.
-
-
This compound Treatment: After siRNA incubation, treat the cells with this compound or vehicle (DMSO) at various concentrations for an additional 24 hours.
-
Endpoint Analysis:
-
Western Blot: Analyze the protein levels of MRTF-A, SRF, α-SMA, and Collagen I to confirm knockdown and assess the effect on fibrotic markers.
-
Quantitative RT-PCR: Measure the mRNA levels of ACTA2 (α-SMA) and COL1A1 (Collagen I).
-
Immunofluorescence: Stain for MRTF-A to assess its nuclear translocation.
-
-
Expected Outcome: Knockdown of MRTF-A or SRF should reduce the expression of fibrotic markers, similar to the effect of this compound. Furthermore, in MRTF-A or SRF knockdown cells, the inhibitory effect of this compound on fibrotic markers should be blunted if the drug acts primarily through this pathway.
2. CRISPR-Cas9 Mediated Knockout of Pirin
This experiment is designed to test the hypothesis that Pirin is the direct target of this compound.
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the Pirin gene into a Cas9 expression vector. A non-targeting gRNA should be used as a control.
-
Generation of Knockout Cell Line:
-
Transfect the gRNA/Cas9 constructs into the target cells.
-
Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Isolate single-cell clones and expand them.
-
Validate Pirin knockout in individual clones by Western blot and sequencing of the target locus.
-
-
Functional Assays:
-
SRE-Luciferase Reporter Assay: Transfect Pirin knockout and control cells with an SRE-luciferase reporter plasmid. Treat with a pathway activator (e.g., TGF-β) and varying concentrations of this compound. Measure luciferase activity.
-
Analysis of Fibrotic Markers: Treat Pirin knockout and control cells with a profibrotic stimulus (e.g., TGF-β) and this compound. Analyze the expression of α-SMA and collagen by Western blot and qRT-PCR.
-
-
Expected Outcome: If Pirin is the direct and sole target of this compound, the knockout of Pirin should phenocopy the effects of the compound. Moreover, this compound should have a significantly reduced or no effect in the Pirin knockout cells.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Rho/MRTF/SRF signaling pathway and the proposed genetic validation workflows.
Caption: The Rho/MRTF/SRF signaling pathway and potential points of inhibition by this compound.
Caption: Proposed workflow for validating the mechanism of this compound using genetic approaches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Inhibition of Myocardin-Related Transcription Factor/Serum Response Factor Signaling Decreases Lung Fibrosis and Promotes Mesenchymal Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Plan for CCG-232601
This document provides immediate safety, handling, and disposal procedures for CCG-232601, a potent inhibitor of the Rho/MRTF/SRF signaling pathway. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper environmental stewardship.
I. Immediate Safety and Handling Precautions
This compound is a research chemical, and its toxicological properties have not been fully elucidated. Therefore, it should be handled with care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a fume hood or a certified respirator.
II. Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
-
Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.
-
In Solution: Prepare solutions fresh for use. If storage is necessary, store in a tightly sealed vial at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.
III. Spill and Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb the solution with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
IV. Proper Disposal Procedures
As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed, and chemically resistant container designated for halogenated organic solvent waste.
-
Contaminated Materials: Dispose of all contaminated items, including pipette tips, vials, gloves, and cleaning materials, in a designated solid hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the primary hazard (e.g., "Toxic," "Irritant").
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Institutional EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
V. Quantitative Data for Disposal
Specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal, are not available. As a precautionary measure, all quantities of this compound and its contaminated materials should be treated as hazardous waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (Assumed) |
| Disposal Method | Incineration or other approved chemical destruction method by a licensed hazardous waste disposal facility. |
| Drain Disposal | Strictly Prohibited |
| Solid Waste Landfill | Strictly Prohibited |
VI. Experimental Protocols
No specific experimental protocols for the disposal of this compound are available. The disposal procedure should follow the general principles of hazardous chemical waste management as outlined above and in accordance with institutional and regulatory guidelines.
VII. Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling CCG-232601
For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for handling the Rho/MRTF/SRF pathway inhibitor, CCG-232601. This document offers procedural guidance to ensure safe laboratory practices, from initial handling to disposal, fostering a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While comprehensive toxicological data for this compound is not fully available, it is crucial to treat this compound as potentially hazardous. Standard laboratory precautions should be strictly followed. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust or aerosols. For operations with a higher risk of aerosolization, a respirator may be necessary. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing: If working with the powdered form, weigh the compound in a chemical fume hood to avoid inhalation of dust.
-
Dissolving: this compound is soluble in DMSO. When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Use: Conduct all experimental procedures involving this compound within a designated area, preferably a chemical fume hood.
-
Post-Handling: Thoroughly clean all equipment and the work area after use. Wash hands thoroughly with soap and water.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Refer to the manufacturer's certificate of analysis for long-term stability. |
| Stock Solution (in DMSO) | -20°C or -80°C | For short-term storage, -20°C is adequate. For long-term storage, -80°C is recommended to preserve stability.[1] |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is essential.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal. Clean the spill area with a suitable decontamination solution.
-
Dispose: Dispose of the waste according to institutional and local regulations.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, gloves, absorbent paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow and Pathway Diagrams
To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.
References
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